The following table consolidates core pharmacokinetic parameters from clinical studies [1] [2].
| Parameter | Value | Notes / Context |
|---|---|---|
| Primary Elimination Half-life | 7.05 days | Range: 5.45 - 9.10 days [1]. |
| Terminal Elimination Half-life | ~31 days | 30.9 days [1]; also reported as 31 days [2] [3]. |
| Protein Binding | ~96% - 98% | Highly bound to plasma proteins [2] [3]. |
| Bioavailability | High (Animal data) | 82% in rats, 94% in dogs; absolute bioavailability in humans not fully established [2]. |
| Volume of Distribution | Wide | High concentrations in spleen, liver, kidneys, and intestinal mucosa [2]. |
| Route of Elimination | Primarily fecal | Almost completely eliminated by metabolic degradation; <0.2% excreted unchanged in urine [1] [2]. |
Clinical studies reveal significant variations in drug exposure based on age and the biological compartment measured [4].
| Factor / Compartment | Key Findings |
|---|---|
| Age-Related Differences (Plasma) | Significantly lower AUC (Area Under the Curve) and Cmax (Maximum Concentration) observed in children compared to adults receiving same mg/kg dose [4]. |
| Intracellular vs. Plasma Concentrations | Intracellular Cmax approximately 2-fold higher than in plasma; intracellular drug detectable up to 1 month post-treatment vs. 6 months in plasma [4]. |
The diagram below outlines a typical methodology for a population pharmacokinetic study of miltefosine in cutaneous leishmaniasis patients, integrating elements from cited research [1] [4].
Workflow for this compound population PK analysis.
The unique pharmacokinetic profile of this compound has significant clinical and research implications [1] [4]:
| Target / Process | Biological Impact | Parasite Species Studied |
|---|---|---|
| Intracellular Ca²⁺ Homeostasis | Broad disruption of intracellular Ca²⁺ signaling, leading to cell death [1] [2]. | L. donovani, T. cruzi |
| Sphingosine-activated Plasma Membrane Ca²⁺ Channel | Channel activation causes a rapid increase in intracellular Ca²⁺; effect is only partially blocked by human channel antagonists [3] [4]. | L. donovani |
| Acidocalcisomes | Induces rapid alkalinization of these organelles, impairing their function in Ca²⁺ and polyphosphate storage [3] [4]. | L. donovani |
| Mitochondrial Function | Inhibits cytochrome c oxidase, reducing oxygen consumption and ATP levels [1] [4]. | L. donovani |
| Phosphatidylcholine (PC) Biosynthesis | Inhibits PC synthesis, leading to unbalanced phospholipid levels and disrupted membrane architecture [1] [5] [4]. | L. donovani, T. cruzi |
| Phosphoethanolamine Methyltransferase (PMT) | Directly inhibits this enzyme, which is critical for the PE methylation pathway of PC synthesis in some parasites [6]. | P. falciparum |
The following table summarizes the quantitative data and methodologies from pivotal studies confirming miltefosine's mechanisms of action.
| Mechanism / Target | Key Experimental Findings | Experimental Methodology |
|---|---|---|
| Ca²⁺ Influx via Plasma Membrane Channel | ≥4 μM this compound induced a rapid increase in [Ca²⁺]ᵢ; pre-activation with sphingosine (10 μM) abolished further this compound effect, suggesting a shared pathway [3] [4]. | Fura-2-loaded L. donovani promastigotes; real-time fluorescence measurement of intracellular Ca²⁺ [4]. |
| Disruption of Acidocalcisomes | This compound induced rapid alkalinization of acidocalcisomes, measured by Acridine Orange fluorescence [3]. | Fluorometry using Acridine Orange, a dye that accumulates in acidic compartments [3]. |
| Inhibition of Phosphatidylcholine Synthesis | In L. donovani, this compound exposure decreased PC and increased phosphatidylethanolamine (PE) concentration [4]. | Metabolic labeling and analysis of phospholipid composition (e.g., TLC, radiolabeling) [4]. |
| Inhibition of PfPMT Enzyme | PfPMT activity was inhibited by this compound and by its product, phosphocholine [6]. | In vitro enzymatic assays with recombinant PfPMT and radiolabeled substrate (phosphoethanolamine) [6]. |
The following diagram synthesizes the primary molecular interactions and downstream effects of this compound in susceptible parasites, illustrating how its multi-target action leads to cell death.
This compound's multi-target mechanism disrupts Ca²⁺ homeostasis, energy production, and membrane integrity, leading to parasite death.
The foundational knowledge of this compound's action comes from several key experimental approaches.
1. Measuring Intracellular Ca²⁺ Fluxes
2. Assessing Phospholipid Biosynthesis Inhibition
Miltefosine, an alkylphosphocholine drug approved for the treatment of leishmaniasis, demonstrates significant immunomodulatory activity on eosinophils, key effector cells in allergic inflammation. Emerging evidence indicates that beyond its direct anti-parasitic effects, this compound effectively suppresses multiple eosinophil effector functions including activation, degranulation, and chemotaxis. Preclinical models confirm its efficacy in reducing allergic airway inflammation and improving lung function, positioning it as a promising therapeutic candidate for eosinophil-associated disorders such as asthma. This whitepaper provides a comprehensive technical analysis of the molecular mechanisms, experimental data, and methodological protocols for investigating this compound's immunomodulatory properties, offering drug development professionals a foundation for future research and therapeutic development.
This compound (hexadecylphosphocholine) was originally developed as an anticancer agent and is now the only oral drug approved for the treatment of leishmaniasis and American Trypanosomiasis (Chagas disease) [1]. Its primary mechanism of action against parasites involves disruption of intracellular Ca2+ homeostasis, affecting critical organelles including mitochondria and acidocalcisomes [1]. Beyond its direct anti-parasitic effects, this compound demonstrates significant immunomodulatory properties on various human cell types, including T-cells, mast cells, and, as recently discovered, eosinophils [2].
Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic inflammatory diseases such as asthma, atopic dermatitis, and eosinophil-associated disorders. Upon activation, eosinophils undergo a coordinated response involving upregulation of surface adhesion molecules (e.g., CD11b), directed chemotaxis toward inflammatory sites, release of cytotoxic granule proteins, and production of inflammatory mediators that perpetuate the inflammatory cascade [2]. Targeting eosinophil activation and effector functions therefore represents a rational therapeutic strategy for allergic diseases.
Recent research demonstrates that this compound directly suppresses multiple activation pathways and effector functions in human eosinophils, as summarized in Table 1.
Table 1: In Vitro Effects of this compound on Human Eosinophil Functions
| Eosinophil Function | Experimental Measure | Effect of this compound | Proposed Mechanism |
|---|---|---|---|
| Cell Activation | CD11b surface up-regulation | Significant suppression [2] | Disruption of lipid raft signaling [2] |
| Degranulation | CD63 surface expression | Significant inhibition [2] | Modulation of intracellular signaling pathways [2] |
| Chemotaxis | Migration toward eotaxin-1/CCL11 and eotaxin-2/CCL24 | Markedly reduced [2] | Interference with chemokine receptor signaling [2] |
| Downstream Signaling | Phospho-Akt (Ser 473) levels | Reduced activation [2] | Inhibition of PI3K/Akt pathway [2] |
| Cell Viability | Annexin V/PI staining | No induction of apoptosis at effective concentrations [2] | Specific effect on activation pathways |
The therapeutic potential of this compound has been validated in established mouse models of allergic inflammation, with results detailed in Table 2.
Table 2: In Vivo Efficacy of this compound in Murine Models of Allergic Inflammation
| Model Type | Experimental Design | Key Findings | Clinical Significance |
|---|---|---|---|
| Allergic Cell Recruitment | Intranasal eotaxin-2 challenge after this compound treatment [2] | Significant reduction of eosinophil infiltration into airways [2] | Potential to inhibit inflammatory cell recruitment |
| Ovalbumin-Induced Allergic Lung Inflammation | Standard OVA sensitization/challenge with this compound treatment [2] | Reduced immune cell infiltration; Improved lung function parameters [2] | Direct benefit in relevant disease model |
CD11b Up-regulation Assay
Degranulation Assay
In Vitro Chemotaxis/Migration Assay
Downstream Signaling Analysis
The immunomodulatory effects of this compound on eosinophils involve multiple molecular mechanisms, with key pathways and targets illustrated below.
Figure 1: Molecular Mechanisms of this compound's Immunomodulatory Effects on Eosinophils. This compound primarily acts through disruption of lipid raft integrity, leading to inhibition of key signaling pathways and suppression of eosinophil effector functions.
Lipid Raft Disruption: this compound accumulates in cholesterol-rich microdomains (lipid rafts) of cell membranes, increasing membrane fluidity and disrupting the compartmentalization of signaling molecules essential for eosinophil activation [2].
Calcium Homeostasis: While primarily documented in parasites, this compound disrupts intracellular Ca2+ homeostasis by affecting mitochondria and acidocalcisomes, which may contribute to its effects on human eosinophils [1].
PI3K/Akt Pathway Inhibition: this compound significantly reduces phosphorylation of Akt (Ser 473), indicating suppression of this critical signaling pathway in eosinophil activation [2].
Despite promising findings, several research gaps remain to be addressed:
Precise Molecular Targets: The exact molecular targets of this compound in human eosinophils require further elucidation, particularly its potential interactions with specific receptors and signaling molecules.
Clinical Translation: While preclinical data is compelling, clinical studies specifically examining this compound's efficacy in eosinophilic diseases are needed to validate its therapeutic potential.
Combination Therapies: The potential for synergistic effects between this compound and existing eosinophil-targeted therapies (e.g., biologics like anti-IL-5) remains unexplored.
Safety Profile: The risk-benefit ratio of this compound for non-life-threatening conditions like asthma requires careful evaluation, particularly regarding gastrointestinal side effects and teratogenicity [1].
Miltefosine (hexadecylphosphocholine) represents a cornerstone in antiparasitic chemotherapy as the only oral agent approved for treatment of visceral leishmaniasis (VL), a neglected tropical disease causing 20,000-40,000 deaths annually in endemic regions [1] [2]. Originally developed as an anticancer agent in the 1980s, this alkylphosphocholine (APC) was repurposed through a public-private partnership between WHO/TDR and pharmaceutical partners, culminating in its approval for VL in India in 2002 [2]. Despite its revolutionary clinical impact as an oral therapy enabling treatment in primary care settings, this compound suffers from significant limitations including teratogenicity, gastrointestinal toxicity (vomiting and diarrhea in up to 62% of patients), emergence of drug resistance, and an exceptionally long elimination half-life (7.05 days primary, 30.9 days terminal) that promotes selective pressure for resistant parasites [1] [3] [2]. These clinical challenges have motivated extensive structure-activity relationship (SAR) studies to identify novel APC analogues with improved therapeutic profiles, greater potency, and reduced toxicity.
The chemical architecture of this compound consists of three modular components: a hydrophilic phosphocholine head group, a linker region (glycerol or equivalent spacer), and a hydrophobic alkyl carbon tail (16-carbon chain) [1]. This amphiphilic structure confers unique membrane-interactive properties but also contributes to the observed cytotoxicity and side effects. Research has systematically explored modifications to each domain to elucidate structural determinants of antileishmanial activity while mitigating adverse effects [1] [4]. The following sections present a comprehensive technical analysis of SAR findings, detailed experimental methodologies for key studies, molecular mechanisms of action, and future research directions emerging from current evidence.
Researchers have employed rational drug design approaches to modify each region of the this compound structure, generating three primary APC series with variations in the head group, tail length, and linker region [1] [4]. The hydrophilic phosphocholine head serves as a crucial recognition element for drug uptake transporters, while the hydrophobic alkyl tail modulates membrane integration and disruptive capacity. The linker region influences molecular conformation and metabolic stability. Through systematic modification, investigators have identified striking correlations between structural features and biological activity:
Tail length optimization: Progressive shortening of the 16-carbon alkyl chain (APC16, this compound) revealed a pronounced goldilocks zone for antileishmanial activity, with the 12-carbon analogue (APC12) demonstrating 4-10 fold enhanced potency compared to the parent compound across multiple Leishmania donovani strains, regardless of their antimony susceptibility profile [1] [4]. This represented a paradigmatic shift from the assumption that longer alkyl chains necessarily confer greater activity.
Head group modifications: Alterations to the polar phosphocholine moiety significantly impact both parasite selectivity and mammalian cell cytotoxicity, with certain analogues showing improved therapeutic indices despite reduced absolute potency [1]. The charged trimethylammonium group appears essential for interaction with putative transporters but admits some stereoelectronic modification.
Linker region adjustments: Structural changes in the connector between head and tail groups influence metabolic stability and membrane dynamics, with non-hydrolyzable ether linkages generally conferring superior in vivo stability compared to ester counterparts [1] [4].
Comprehensive in vitro screening against Leishmania donovani promastigotes and intracellular amastigotes has yielded precise quantitative data on the pharmacological activity of various APC analogues. The following table summarizes the inhibitory concentrations for the most significant compounds:
Table 1: In vitro antileishmanial activity of alkylphosphocholine analogues against L. donovani
| Compound | IC₅₀ vs Promastigotes (μM) | IC₉₀ vs Promastigotes (μM) | IC₅₀ vs Amastigotes (μM) | IC₉₀ vs Amastigotes (μM) |
|---|---|---|---|---|
| APC12 | 0.46 | 4.14 | 0.01 | 0.09 |
| APC16 (this compound) | - | - | 0.04-0.10 | 0.36-0.90 |
| Other APCs | 0.46->82.21 | 4.14-739.89 | 0.01->8.02 | 0.09-72.18 |
The data reveal that APC12 demonstrates superior potency across both parasite life stages, with particularly remarkable activity against the clinically relevant intracellular amastigote form [1] [4]. Notably, this enhanced potency does not come at the expense of selectivity, as cytotoxicity assessments against uninfected macrophages confirmed maintained parasite specificity. The structure-activity relationship follows a consistent pattern across strains with differing drug susceptibility backgrounds, suggesting a conserved mechanism of action that bypasses existing resistance mechanisms to conventional antileishmanial agents.
The translational potential of these SAR findings was validated in a murine model of visceral leishmaniasis, where APC12 administered via intravenous injection (40 mg/kg) significantly reduced parasite burdens in key target organs: 60 ± 11% reduction in liver parasitosis and 60 ± 19% reduction in spleen parasitosis [1] [4]. Perhaps more clinically relevant, oral administration of APC12 achieved a substantial 54 ± 34% reduction in bone marrow parasite load, indicating effective systemic distribution and tissue penetration. These findings confirm that strategic modification of the alkyl tail length can yield compounds with not only enhanced in vitro potency but also meaningful in vivo efficacy. The demonstration of oral activity is particularly promising for resource-limited endemic regions where parenteral administration presents significant logistical challenges.
Standardized protocols for evaluating APC analogue activity against Leishmania donovani employ luciferase-expressing transgenic parasites to enable sensitive, quantitative assessment of parasite viability through bioluminescence measurements [4]. The experimental workflow encompasses both extracellular promastigotes and intracellular amastigotes:
Parasite culture conditions: Leishmania donovani promastigotes (including antimony-sensitive MHOM/NP/02/BPK282/0cl4, antimony-intermediate MHOM/NP/02/BPK087/0cl11, and antimony-resistant MHOM/NP/02/BPK275/0cl18 strains) are maintained in complete medium (RPMI 1640 or HOMEM supplemented with 20% heat-inactivated fetal calf serum, 1% penicillin/streptomycin, and 1% L-glutamine) at 25°C with weekly passage [4]. Transgenic lines expressing luciferase require additional culture with hygromycin B selection.
Promastigote susceptibility testing: Log-phase luciferase-expressing promastigotes (100 μL at 10⁶ cells/mL) are seeded into 96-well plates and exposed to serial dilutions of APC analogues (0.01-6.25 μg/mL, n=3 per treatment) for 72 hours at 25°C [4]. Following incubation, bioluminescence is quantified using a microplate luminometer after addition of luciferin substrate, with viability calculated relative to untreated controls.
Intracellular amastigote assays: Primary mouse bone marrow-derived macrophages (1-2×10⁵ cells/well) are allowed to adhere for 24 hours in complete DMEM with 20% FCS, 1% penicillin/streptomycin, 30% L-cell supernatant, and 1% L-glutamine at 37°C, 5% CO₂ [4]. Macrophages are infected with luciferase-expressing promastigotes at parasite:host cell ratios of 1:10 to 1:40 (adjusted based on strain infectivity) for 24 hours, then treated with APC analogues for 72 hours. Infection levels and drug efficacy are quantified by bioluminescence measurement after lysing host cells.
Table 2: Key parameters for in vitro antileishmanial susceptibility testing
| Assay Component | Specifications | Conditions | Endpoint Measurement |
|---|---|---|---|
| Promastigote Culture | RPMI-1640 or HOMEM + 20% FCS, 1% P/S, 1% glutamine | 25°C, 72 hours | Bioluminescence (luciferase activity) |
| Macrophage Culture | DMEM + 20% FCS, 1% P/S, 30% L-cell supernatant, 1% glutamine | 37°C, 5% CO₂, 24-72 hours | Bioluminescence after host cell lysis |
| Drug Exposure | Serial dilutions: 0.01-6.25 μg/mL, n=3 per concentration | 72 hours | IC₅₀/IC₉₀ calculation from dose-response curves |
| Infection Parameters | Parasite:host cell ratios 1:10 to 1:40 (strain-dependent) | 24 hours pre-treatment | Optimization for comparable infection rates across strains |
The in vivo therapeutic potential of promising APC analogues is validated using a BALB/c mouse model of visceral leishmaniasis, following this standardized protocol [4]:
Infection model development: Age-matched female BALB/c mice (20-25 g) are infected with Leishmania donovani amastigotes via intravenous or intracardiac injection to establish systemic infection targeting spleen, liver, and bone marrow [4]. All animal studies require appropriate ethical approval and compliance with institutional guidelines (e.g., UK Home Office project license PPL60/4334).
Drug administration and experimental groups: Infected mice are randomized into treatment groups (typically n=5-8 per group) receiving either vehicle control, this compound (APC16, reference standard), or experimental APC analogues. Test compounds are administered via oral gavage or intravenous injection at predetermined doses (e.g., 40 mg/kg APC12) for 28 days, reflecting the standard human treatment duration [1] [4].
Parasite burden quantification: At experimental endpoint, mice are euthanized and target organs (spleen, liver, bone marrow) are aseptically collected. Parasite loads are quantified through multiple methods: limiting dilution assay, qPCR targeting parasite kinetoplast DNA, or bioluminescence imaging for luciferase-expressing strains [4]. Data are expressed as percent reduction in parasite burden compared to untreated controls, with statistical significance determined by ANOVA with post-hoc testing.
The experimental design and workflow for evaluating APC analogues can be visualized as follows:
Figure 1: Experimental workflow for evaluating alkylphosphocholine analogues, encompassing in vitro screening, SAR analysis, and in vivo validation in a murine visceral leishmaniasis model.
This compound and its APC analogues exert their antiparasitic effects through multiple interconnected mechanisms that collectively disrupt essential Leishmania cellular processes. Rather than engaging a single molecular target, these compounds interact with membrane structures and signaling networks to induce parasite death:
Membrane architecture disruption: As amphiphilic molecules, APC analogues incorporate into parasite membranes and modify their physical properties, increasing fluidity and compromising membrane integrity [5] [6]. Biophysical studies demonstrate that this compound forms micelles above its critical micelle concentration (CMC ≈ 50 μM in buffered solution) and interacts with lipid vesicles, promoting disorder in the bilayer structure [5]. These membrane perturbations inhibit phospholipase-mediated remodeling and potentially interfere with membrane-bound signaling complexes.
Calcium homeostasis disruption: A pivotal mechanism involves activation of a plasma membrane calcium channel in Leishmania donovani that is functionally analogous to human L-type voltage-gated calcium channels but exhibits distinct pharmacological properties [7]. This compound (4 μM) triggers substantial calcium influx into parasites, inducing rapid elevation of intracellular calcium concentration ([Ca²⁺]ᵢ) that activates calcium-dependent degradation pathways. This channel is also activated by sphingosine but shows only partial sensitivity to classical L-type channel blockers like nifedipine, indicating unique structural features [7].
Mitochondrial targeting: this compound inhibits cytochrome c oxidase in the mitochondrial electron transport chain, reducing oxygen consumption and ATP production while generating oxidative stress [7] [8]. This metabolic compromise synergizes with calcium dysregulation to promote an apoptosis-like cell death characterized by phosphatidylserine externalization, DNA fragmentation, and loss of membrane integrity [7].
The multifaceted mechanism of action of APC analogues can be visualized as an integrated signaling network that collectively compromises parasite viability:
Figure 2: Integrated mechanism of action of alkylphosphocholine analogues, depicting multi-target effects on membrane integrity, calcium homeostasis, and mitochondrial function that collectively induce parasite death.
The structure-dependent activity of APC analogues arises from differential engagement with these mechanisms. Optimal alkyl chain length (e.g., APC12) appears to maximize membrane interaction while facilitating cellular uptake through a lem3p-dependent transport system identified in yeast models [9]. Shorter chains may inadequately perturb membrane architecture, while excessively long chains potentially reduce bioavailability or exhibit heightened cytotoxicity against host cells. Modifications to the phosphocholine head group influence interaction with specific signaling proteins and transport mechanisms, further tuning the therapeutic index.
Despite promising SAR insights and identification of highly active analogues like APC12, several significant challenges impede the clinical translation of next-generation APC-based therapeutics:
Therapeutic index optimization: While APC12 demonstrates enhanced antileishmanial potency, comprehensive toxicological profiling in mammalian systems remains incomplete [1] [4]. The structural features that enhance activity against Leishmania may concurrently increase interactions with mammalian membranes and signaling pathways, potentially narrowing the therapeutic window.
Pharmacokinetic challenges: The extremely long elimination half-life of this compound (30.9 days terminal) contributes to resistance selection pressure, but excessive reduction may compromise efficacy through inadequate drug exposure [1] [2]. Optimal APC analogues must balance effective tissue penetration with reasonable residence time to maximize parasite clearance while minimizing resistance development.
Formulation and stability considerations: The amphiphilic nature of APC analogues presents formulation challenges related to critical micelle concentration, chemical stability, and oral bioavailability [5] [6]. APC12 and related compounds may require specialized delivery systems to maximize therapeutic potential while ensuring stability under field conditions in endemic regions.
Future research should prioritize several key areas to advance APC-based therapeutics for leishmaniasis and potentially other infectious diseases:
Combination therapy development: Leveraging the unique mechanisms of APC analogues in rational combination regimens with established agents (amphotericin B, paromomycin) or novel compounds to enhance efficacy, shorten treatment duration, and protect against resistance emergence [4] [2]. Previous studies have demonstrated promising synergy between this compound and paromomycin (98.6% cure rate at 12 months post-treatment) [4].
Transport mechanism elucidation: Detailed characterization of APC uptake mechanisms in Leishmania parasites, including the role of putative transporters such as the lem3p homolog and potential resistance mechanisms involving reduced drug accumulation [9]. Understanding these pathways could inform the design of analogues that bypass existing resistance mechanisms.
Structural diversification: Expansion beyond traditional APC chemotypes through hybrid structures incorporating elements from other antileishmanial scaffolds, potentially addressing limitations of the current chemical series while maintaining favorable oral bioavailability [1] [4].
Therapeutic repurposing exploration: Investigation of APC analogues for other parasitic diseases, building on demonstrated activity against Trypanosoma cruzi and Trypanosoma brucei [7] [8], and recent findings that this compound binds directly to CCR5, activating MAPK and JAK2/STAT3 signaling pathways with potential applications in thrombocytopenia [10].
The systematic investigation of structure-activity relationships within the alkylphosphocholine class has yielded fundamental insights into the structural determinants of antileishmanial activity while identifying promising analogues with superior pharmacological profiles compared to the parent compound this compound. The discovery that APC12 (12-carbon alkyl chain) exhibits 4-10 fold enhanced potency against Leishmania donovani while maintaining selectivity represents a paradigm shift in APC optimization strategies, challenging conventional structure-activity assumptions favoring longer alkyl chains. Detailed mechanistic studies have elucidated the multi-target nature of APC action, encompassing membrane disruption, calcium homeostasis dysregulation, and mitochondrial dysfunction that collectively induce apoptosis-like parasite death.
The methodology for in vitro susceptibility testing of miltefosine varies significantly depending on the target pathogen. The table below summarizes the core protocols for different microorganisms, based on established reference methods.
| Pathogen / System | Recommended Method & Standards | Key Culture Media & Conditions | Endpoint Determination & Key Parameters |
|---|---|---|---|
| Leishmania spp. (Promastigotes) [1] | Broth microdilution; methods adapted from previous studies [2] | M199 medium, supplemented with 10% heat-inactivated FCS, 0.25% hemin, 2% sterile human urine. Incubation at 25°C [1]. | EC₅₀ calculated from dose-response curves. For promastigote assays, EC₅₀ is the concentration that reduces viability by 50% [1]. |
| Leishmania spp. (Intracellular Amastigotes) [1] [2] | Infection of host cells (e.g., Bone Marrow-Derived Macrophages - BMDM) | BMDM cultured in RPMI medium. Infection with promastigotes at an MOI of 15. Incubation for 72h at 37°C, 5% CO₂ [1]. | Microscopic examination of stained coverslips to count the number of amastigotes per macrophage. EC₅₀ is the concentration that reduces the amastigote burden by 50% [1] [2]. |
| Fusarium spp. (Filamentous Fungi) [3] | Broth microdilution; CLSI M38-A3 standard | RPMI 1640 medium. Inoculum prepared to obtain ( 0.4 \times 10^4 ) to ( 5 \times 10^4 ) CFU/mL. Incubation at 35°C for 48h [3]. | MIC read visually as the lowest concentration resulting in 100% inhibition of fungal growth [3]. |
| Pythium insidiosum (Oomycete) [4] | Broth microdilution | RPMI 1640 and Mueller-Hinton (MH) broth. Results are highly medium-dependent [4]. | MIC and MCC determined. MCC is the minimum cidal concentration, showing no growth on subculture [4]. |
| Dermatophytes [5] | Broth microdilution | Not specified in detail within the abstract. | MIC determined and compared to other antifungals like itraconazole and terbinafine [5]. |
This diagram illustrates the general workflow for conducting a broth microdilution assay, which is the standard method for testing fungi and can be adapted for Leishmania promastigotes.
The in vitro activity of this compound against a range of pathogens is summarized in the table below. The data is presented as MIC (Minimum Inhibitory Concentration) or EC₅₀ (Half-Maximal Effective Concentration) values.
| Pathogen Group | Specific Organism / Context | This compound Susceptibility (MIC or EC₅₀) | Comparative Drugs (MIC/EC₅₀) |
|---|---|---|---|
| Leishmania | L. infantum (Brazil, promastigotes, 73 strains) [1] | EC₅₀: 5.89 - 23.7 µM | Not provided for comparators in this context. |
| Leishmania | L. infantum (Brazil, intracellular amastigotes, 13 strains) [1] | EC₅₀: 1.41 - 4.57 µM | Not provided for comparators in this context. |
| Leishmania | L. amazonensis (clinical isolate from DCL patient) [2] | Less susceptible than reference strains in vitro, but effective in vivo. | EC₅₀ higher than reference strain M2269. |
| Fungi | Fusarium spp. (110 isolates) [3] | GM MIC: 1.44 µg/mL | Amphotericin B (0.8 µg/mL), Voriconazole (2.15 µg/mL), Itraconazole (14.19 µg/mL) [3]. |
| Fungi | Dermatophytes (77 isolates) [5] | GM MIC: 0.671 µg/mL | Terbinafine (0.039 µg/mL), Itraconazole (1.718 µg/mL); this compound was more active than itraconazole [5]. |
| Oomycete | Pythium insidiosum (in RPMI medium) [4] | MIC/MCC: 0.5 - 2 µg/mL (GM 1.54/1.61 µg/mL) | Activity was significantly reduced in Mueller-Hinton medium (MIC/MCC 32-64 µg/mL) [4]. |
Understanding the mechanism of action provides context for susceptibility testing. Research indicates that this compound has a multi-faceted and pleiotropic effect on parasites, particularly against trypanosomatids like Leishmania and Trypanosoma cruzi.
The following diagram illustrates how this compound's multi-target mechanism disrupts the parasite's cellular functions.
When planning your experiments, please consider the following technical points derived from the research:
This compound (hexadecylphosphocholine) represents a groundbreaking advancement in anti-leishmanial chemotherapy as the first oral agent approved for treating all clinical forms of leishmaniasis, including visceral (VL), cutaneous (CL), and mucocutaneous manifestations. Originally developed as an antitumor agent for cutaneous metastases from mammary carcinomas, this alkylphosphocholine membrane-active synthetic ether-lipid analogue was repurposed for parasitic diseases after demonstrating remarkable efficacy against Leishmania parasites. Its significance is particularly pronounced in regions where antimony-resistant infections have emerged, compromising first-line treatment options. This compound has demonstrated cure rates of approximately 98% in Indian VL, even in cases refractory to antimonial drugs, revolutionizing treatment paradigms for this potentially fatal disease.
The pleiotropic nature of this compound's anti-leishmanial activity involves multiple interconnected mechanisms that culminate in parasite death. Unlike conventional antiparasitic agents that typically target single metabolic pathways, this compound exerts its effects through direct parasiticidal action and host immunomodulation, creating a multifaceted assault on Leishmania parasites. This comprehensive technical review synthesizes current understanding of this compound-induced apoptotic pathways in Leishmania species, presents structured quantitative data on its efficacy, and provides detailed experimental methodologies for investigating its mechanisms—essential knowledge for researchers and drug development professionals working on novel therapeutic strategies against parasitic diseases.
The anti-leishmanial activity of this compound manifests through several interconnected biological pathways that disrupt essential parasite functions and ultimately trigger apoptosis-like death.
A primary mechanism underlying this compound's lethality involves the deliberate disruption of the parasite's intracellular calcium homeostasis, which serves as a rational therapeutic target distinguishing parasite from host:
Mitochondrial Targeting: this compound accumulates in the unique single giant mitochondrion characteristic of kinetoplastids (occupying approximately 12% of the cytoplasm), where it impairs calcium regulation by affecting the mitochondrial calcium uniporter (MCU) and promoting calcium overload. This disruption collapses the mitochondrial membrane potential, leading to organellar dysfunction and release of pro-apoptotic factors. [1]
Acidocalcisome Effects: The drug also targets acidocalcisomes—acidic calcium storage organelles unique to protozoa—interfering with their calcium sequestration capacity and further contributing to cytosolic calcium elevation. [1]
Calcium Channel Activation: this compound activates a specific sphingosine-sensitive Ca²⁺ channel in the plasma membrane of Leishmania parasites, which differs structurally and functionally from human L-type voltage-gated calcium channels. This activation permits uncontrolled calcium influx, exacerbating intracellular calcium dysregulation. [1]
The collective impact of these actions creates a calcium signaling catastrophe within the parasite, with elevated cytoplasmic calcium concentrations activating calcium-dependent proteases and nucleases that initiate apoptotic processes.
As an alkylphosphocholine analogue, this compound naturally targets membrane integrity and lipid-dependent signaling pathways:
Phosphatidylcholine Biosynthesis Inhibition: this compound inhibits the de novo synthesis of phosphatidylcholine, an essential phospholipid component of parasite membranes, through depression of CTP:choline-phosphate cytidylyltransferase translocation to membranes. [2]
Glycosylphosphatidylinositol (GPI) Anchor Interference: The drug perturbs the biosynthesis of alkyl-anchored glycolipids and glycoproteins, including GPI anchors that are critical for membrane protein attachment and function in Leishmania. [3]
Sphingomyelin Metabolism Alteration: Evidence suggests this compound inhibits sphingomyelin biosynthesis, leading to accumulation of pro-apoptotic ceramide, a known mediator of programmed cell death in eukaryotic systems. [2]
Beyond direct parasiticidal activity, this compound demonstrates significant host-directed immunomodulatory properties that enhance anti-leishmanial efficacy:
Th1 Response Polarization: this compound promotes a protective immune response by enhancing type 1 T-helper (Th1) cytokine production, particularly increasing interferon-gamma (IFN-γ) and interleukin-12 (IL-12) levels, which are crucial for controlling intracellular Leishmania infections. This polarization occurs through inhibition of phosphatidylinositol 3-kinase (PI3K)-dependent phosphorylation in macrophages while simultaneously increasing protein kinase C dependence. [4]
Antibody Isotype Switching: Treatment with this compound facilitates class switching from immunoglobulin G1 (IgG1) to IgG2, a transition associated with infection resolution and protective immunity in leishmaniasis. [4]
The following table summarizes the key molecular targets of this compound in Leishmania parasites:
Table: Key Molecular Targets of this compound in Leishmania Parasites
| Target Category | Specific Target/Pathway | Biological Consequence |
|---|---|---|
| Calcium Homeostasis | Mitochondrial calcium regulation | Calcium overload, loss of membrane potential |
| Acidocalcisome function | Disrupted calcium storage and release | |
| Sphingosine-sensitive Ca²⁺ channels | Uncontrolled calcium influx | |
| Membrane/Lipid Metabolism | Phosphatidylcholine biosynthesis | Membrane dysfunction and destabilization |
| GPI anchor biosynthesis | Impaired membrane protein localization | |
| Sphingomyelin metabolism | Pro-apoptotic ceramide accumulation | |
| Oxidative Metabolism | Mitochondrial electron transport | ROS generation, metabolic collapse |
| Immunomodulation | Macrophage PI3K/PKC signaling | Enhanced Th1 cytokine production |
Emerging evidence indicates that this compound also disrupts the redox balance within Leishmania parasites:
Mitochondrial ROS Generation: The drug induces reactive oxygen species (ROS) production through mitochondrial dysfunction, creating oxidative stress that damages cellular macromolecules and triggers apoptotic signaling. [5]
Antioxidant System Inhibition: Combined inhibition of key antioxidant defense enzymes like iron superoxide dismutase (FeSODA) and trypanothione reductase (TryR) produces synergistic anti-leishmanial effects, suggesting this compound may sensitize parasites to oxidative damage. [5]
The apoptosis-inducing capacity of this compound has been extensively documented across multiple Leishmania species through characteristic morphological and biochemical markers.
Studies conducted on various Leishmania species have consistently demonstrated that this compound induces death with classic apoptotic features:
Phosphatidylserine Externalization: Exposure of phosphatidylserine on the outer leaflet of the plasma membrane, detected by annexin V-binding, represents an early apoptotic marker consistently observed in this compound-treated parasites. [2] [6] [7]
Nuclear Condensation and DNA Fragmentation: Promastigotes treated with this compound exhibit chromatin condensation and oligonucleosomal DNA fragmentation, evidenced by propidium iodide staining, TUNEL assay positivity, and distinctive DNA laddering patterns on agarose gel electrophoresis. [3] [6] [7]
Mitochondrial Dysfunction: Treatment results in loss of mitochondrial membrane potential, disrupted electron transport, and release of cytochrome c into the cytosol—cardinal features of mitochondrial-mediated apoptosis. [8]
Morphological Changes: Parasites undergo progressive cell shrinkage, a characteristic structural alteration of apoptotic cells, observed across species including L. donovani, L. amazonensis, L. major, and L. tropica. [3] [7]
Research has revealed significant differences in this compound sensitivity across Leishmania species, potentially reflecting variations in drug uptake, metabolism, or activation of death pathways:
Table: this compound Sensitivity Across Leishmania Species and Stages
| Species | Life Stage | IC₅₀/ED₅₀ (μM) | Experimental Model | Reference |
|---|---|---|---|---|
| L. donovani | Promastigote | 4.8-13.1 | In vitro (72h) | [6] |
| L. major | Promastigote | 22.0 | In vitro (48h) | [7] |
| L. tropica | Promastigote | 11.0 | In vitro (48h) | [7] |
| L. major | Amastigote | 5.7 | Macrophage infection model | [7] |
| L. tropica | Amastigote | 4.2 | Macrophage infection model | [7] |
| L. donovani (Arsenite-resistant) | Promastigote | ~15.0 | In vitro (MTT assay) | [8] |
The basis for these species-dependent variations may involve differences in drug influx/efflux mechanisms, metabolic activation, or expression of drug targets. Notably, the generally lower IC₅₀ values observed in amastigotes (the mammalian stage) compared to promastigotes (the insect stage) may reflect enhanced drug accessibility or differential metabolism in the intracellular environment.
Significantly, this compound maintains efficacy against drug-resistant Leishmania strains, suggesting distinct mechanisms from conventional antileishmanial agents:
Arsenite-Resistant L. donovani: this compound effectively induces apoptosis in arsenite-resistant L. donovani promastigotes that overexpress P-glycoprotein-like transporters and display multi-drug resistance phenotypes, with only modestly increased IC₅₀ values compared to wild-type parasites (approximately 15 μM versus 4-8 μM). [8]
Mitochondrial Dysfunction in Resistant Parasites: The drug induces collapsed mitochondrial membrane potential and cytochrome c release even in resistant strains, indicating it bypasses common resistance mechanisms that affect other antileishmanial agents. [8]
The following diagram illustrates the sequential process of this compound-induced apoptosis in Leishmania:
Diagram: Sequential process of this compound-induced apoptosis in Leishmania parasites
Comprehensive assessment of this compound's anti-leishmanial activity requires examination of quantitative parameters across experimental models.
The translational potential of this compound is evidenced by its effectiveness in animal infection models and human clinical trials:
Animal Infection Models: In murine models of visceral leishmaniasis, this compound treatment achieves significant parasite burden reduction in spleen and liver tissues, with efficacy comparable to or exceeding amphotericin B. Combination therapy with immunomodulators further enhances therapeutic outcomes. [4]
Clinical Cure Rates: Human clinical trials for visceral leishmaniasis in endemic regions demonstrate final cure rates of 94-98% with oral this compound regimens, even in areas with high prevalence of antimony-resistant infections. [3] [2]
Immunocompetent vs. Immunocompromised Hosts: The drug shows reduced efficacy in immunocompromised models, highlighting the contribution of host immune responses to its overall therapeutic effect. [4]
The onset and progression of this compound-induced apoptosis follows predictable temporal patterns:
Early Apoptotic Markers: Phosphatidylserine externalization can be detected within 4-12 hours post-treatment, preceding loss of membrane integrity. [7]
Intermediate Events: Mitochondrial membrane potential collapse and cytochrome c release typically occur within 12-24 hours of drug exposure. [8]
Late Apoptotic Markers: DNA fragmentation and cell cycle arrest at sub-G0/G1 phase become prominent after 24-48 hours of continuous drug exposure. [3] [6]
Complete Cell Death: Near-complete parasite elimination is generally achieved within 48-72 hours at therapeutic concentrations. [3]
This section provides comprehensive methodologies for investigating this compound-induced apoptosis in Leishmania parasites, representing standard approaches used in the cited literature.
Promastigote Culture Conditions:
Drug Preparation and Treatment:
Amastigote-Macrophage Infection Model:
MTT Colorimetric Assay:
Direct Cell Counting:
Annexin V/Propidium Iodide Staining:
DNA Fragmentation Analysis:
Nuclear Morphology Assessment:
Cell Cycle Analysis:
The following diagram illustrates the key methodological workflow for assessing this compound-induced apoptosis:
Diagram: Experimental workflow for assessing this compound-induced apoptosis in Leishmania
Mitochondrial Membrane Potential (ΔΨm) Assessment:
Cytochrome c Release Detection:
Caspase-like Protease Activity:
Reactive Oxygen Species (ROS) Detection:
The detailed characterization of this compound's pro-apoptotic mechanisms enables several promising research applications and therapeutic innovations.
Rational combination approaches leverage this compound's multiple mechanisms of action:
Understanding potential resistance development informs drug stewardship and next-generation agents:
This compound's multifaceted activity provides templates for future antiparasitic development:
Visceral leishmaniasis represents one of the most parasitic diseases affecting global health, with an estimated 50,000-90,000 new infections annually and fatal outcomes if left untreated in the majority of cases [1]. The disease is caused by protozoan parasites of the Leishmania donovani complex, which undergo a digestive life cycle transitioning between sandfly vectors and human hosts. Until the early 21st century, treatment options were limited to toxic antimonial compounds or expensive amphotericin B formulations, creating a significant therapeutic gap in endemic regions. The discovery of miltefosine (hexadecylphosphocholine) as the first oral agent effective against visceral leishmaniasis represented a breakthrough in antiparasitic chemotherapy, offering new hope for sustainable control programs [2].
This compound was initially developed as an antitumor agent for cutaneous metastases but demonstrated remarkable efficacy against Leishmania parasites during clinical trials. Its subsequent approval for visceral leishmaniasis in 2002 marked a turning point in treatment paradigms, particularly in high-burden regions like India where antimonial resistance had become widespread [3]. The clinical importance of this compound has continued to evolve, with recent strategies incorporating sequential administration of liposomal amphotericin B followed by short-course this compound treatment to enhance efficacy and reduce resistance selection [4]. However, significant challenges have emerged regarding variable efficacy across different Leishmania species, with natural resistance observed particularly in L. braziliensis strains that cause cutaneous and mucocutaneous forms of the disease [3].
Table 1: Clinical Aspects of Leishmaniasis and this compound Treatment
| Aspect | Visceral Leishmaniasis | Cutaneous Leishmaniasis |
|---|---|---|
| Primary Causative Species | L. donovani, L. infantum | L. braziliensis, L. major |
| Clinical Manifestations | Systemic infection affecting spleen, liver, bone marrow | Localized skin lesions, mucosal erosion |
| This compound Efficacy | High (94% cure rate in clinical trials) | Variable (33-88% cure rates) |
| Treatment Significance | First-line oral therapy | Limited efficacy against L. braziliensis |
| Major Resistance Concerns | Acquired resistance through point mutations | Natural resistance due to low transporter expression |
The molecular understanding of this compound's action and resistance mechanisms has advanced significantly since its introduction, with the identification of the LdMT transporter representing a cornerstone achievement in the field of parasitology and membrane transport biology. This knowledge has proven critical for monitoring resistance emergence and understanding the drug-parasite interaction at a fundamental level, providing insights that extend beyond parasitology to broader eukaryotic membrane biology [2] [3]. As combination therapies gain prominence to prolong the therapeutic lifespan of existing drugs, comprehending the structural and functional aspects of LdMT becomes increasingly important for designing next-generation chemotherapeutic approaches.
The this compound transporter (LdMT) was identified through functional cloning approaches using L. donovani-resistant lines defective in drug uptake, representing a novel member of the P-type ATPase superfamily, specifically belonging to the P4 subfamily of aminophospholipid translocases [2]. As a P-type ATPase, LdMT shares characteristic structural features including ten transmembrane domains (TMs) with cytoplasmic exposure of both amino and carboxyl termini, and the presence of three principal cytoplasmic domains: the A (actuator) domain, P (phosphorylation) domain, and N (nucleotide-binding) domain [1] [5]. The catalytic core of LdMT contains conserved signature motifs present in all P-type ATPases, most notably the DKTGT motif which includes the aspartate residue that undergoes reversible phosphorylation during the transport cycle [1].
The structural organization of LdMT follows the general architecture of P-type ATPases, with the transmembrane domains M1-M6 forming the core transport domain that contains the substrate-binding site, while the C-terminal domains M7-M10 likely play accessory roles in regulation and stabilization [5]. The ion-binding sites are located within the intramembrane regions and alternate between cytoplasmic accessibility in the E1 conformation and extracellular accessibility in the E2 conformation, a feature that appears conserved for phospholipid substrates despite their considerably larger size compared to cation substrates of other P-type ATPases [1]. This conformational flexibility is essential for the translocation mechanism that moves phospholipids from the outer to the inner leaflet of the plasma membrane against a concentration gradient, utilizing energy derived from ATP hydrolysis.
The functional expression of LdMT at the plasma membrane and its translocation activity strictly depend on its association with LdRos3, a member of the CDC50/Lem3 protein family that serves as the β-subunit of the transporter complex [6]. LdRos3 is a membrane protein that contains multiple transmembrane domains and appears to play crucial roles in the proper folding, stability, and trafficking of LdMT from the endoplasmic reticulum to the plasma membrane [6]. Experimental evidence demonstrates that in the absence of LdRos3, LdMT is retained intracellularly within the endoplasmic reticulum, unable to reach its destination at the plasma membrane and consequently rendering the parasite resistant to this compound [6].
The functional interdependence between LdMT and LdRos3 extends beyond protein trafficking, as modulating the expression levels of either protein independently affects the overall flippase activity, suggesting that both components could serve as the limiting factor for translocation activity in different physiological contexts [6]. This relationship mirrors that observed in other P4-ATPase systems in higher eukaryotes, where CDC50 family members serve as essential non-catalytic subunits, further supporting the conservation of fundamental mechanisms in phospholipid translocation across eukaryotic evolution. The LdMT-LdRos3 complex therefore represents a minimal functional unit for this compound uptake, with both components being indispensable for drug sensitivity in Leishmania parasites [6].
Table 2: Conserved Motifs in P-type ATPases with Relevance to LdMT
| Motif Name | Sequence | Functional Role | Location |
|---|---|---|---|
| DKTGT | D-K-T-G-T-L-T | Contains phosphorylated aspartate | Phosphorylation domain |
| PAD | P-A-D | Stabilizes E1-E2 transition | Actuator domain |
| TGES | T-G-E-S | Participates in dephosphorylation | Actuator domain |
| PEGL | P-E-G-L | Energy transduction | Transmembrane domain 4 |
| KGAPE | K-G-A-P-E | ATP binding | Nucleotide-binding domain |
| MTGD | M-T-G-D | Enzyme phosphorylation | Phosphorylation domain |
The LdMT-LdRos3 complex functions as an aminophospholipid translocase with the biochemical capability to internalize phosphatidylserine and phosphatidylethanolamine analogs, establishing membrane lipid asymmetry by transporting these phospholipids from the outer to the inner leaflet of the plasma membrane [2] [6]. This flippase activity follows a characteristic reaction cycle common to all P-type ATPases, alternating between E1 and E2 conformational states coupled to ATP hydrolysis and aspartyl residue phosphorylation [1] [5]. In the E1 state, the substrate-binding site displays high affinity for phospholipids and is accessible from the cytoplasmic side, while the E2 state exhibits lower affinity and extracellular accessibility [5].
This compound, as an alkylphosphocholine analog, represents a synthetic substrate for this translocation machinery, explaining its specific uptake through LdMT-LdRos3 [2]. The transport mechanism for this compound follows the general P-type ATPase cycle: under conditions of high ATP:ADP ratios, the pump undergoes autophosphorylation to form the E1P-ADP state, followed by a substantial structural rearrangement to the E2P state that reorients the substrate-binding site to the extracellular space, allowing this compound binding followed by dephosphorylation and return to the E1 state with concomitant release of the drug to the cytoplasmic side [5]. The substrate specificity of LdMT appears relatively broad for phospholipid-like structures, accounting for its ability to transport both native phospholipids and synthetic drugs like this compound, though precise structural determinants of substrate recognition remain under investigation.
Diagram 1: LdMT Transport Cycle. The diagram illustrates the conformational states and transitions during the this compound translocation process.
Resistance to this compound in Leishmania parasites can arise through distinct mutations in the LdMT gene that impair transport function through different molecular mechanisms. Research has identified that single point mutations in different regions of LdMT can confer resistance not only to this compound but also to amphotericin B, leading to concerning cross-resistance patterns [4]. The specific mutations selected by this compound pressure typically result in impaired uptake of the drug, while those selected by amphotericin B exposure may alter membrane lipid composition without necessarily affecting this compound translocation rates [4]. This distinction highlights the functional complexity of LdMT mutations and their differential impacts on parasite physiology and drug sensitivity profiles.
The localization patterns of resistance-associated mutations within the LdMT protein structure provide insights into critical functional domains. For instance, mutations that disrupt the phosphorylation cycle or interfere with proper protein folding typically result in ER retention of both LdMT and LdRos3, preventing plasma membrane localization and thus drug uptake functionality [6]. Different mutations impact the trafficking efficiency of the LdMT-LdRos3 complex to varying degrees, with some allowing partial surface expression while completely abolishing transport activity, and others preventing surface expression entirely [6]. This heterogeneity in mutational effects underscores the importance of specific structural domains for different aspects of protein function, from folding and trafficking to catalytic activity and substrate recognition.
In addition to acquired resistance through point mutations, natural resistance to this compound occurs in certain Leishmania species, most notably L. braziliensis, due to markedly reduced expression of the transporter complex at the plasma membrane [3]. This phenomenon is primarily attributable to the low expression levels of the LdRos3 β-subunit, which becomes the limiting factor for functional complex formation and surface localization in these naturally resistant species [3]. Experimental evidence demonstrates that overexpression of LbRos3 in L. braziliensis significantly enhances this compound sensitivity in both promastigote and amastigote stages, confirming the critical role of expression regulation in determining natural drug susceptibility patterns [3].
The regulatory mechanisms controlling LdMT and LdRos3 expression remain incompletely characterized, but appear to operate at both transcriptional and post-translational levels. The co-dependence of LdMT and LdRos3 for stability and trafficking creates a scenario where decreased expression of either component inevitably reduces surface expression of the functional complex [6]. This relationship has important clinical implications, as it suggests that resistance could emerge through mechanisms that modulate expression levels rather than requiring specific mutations in the transporter genes themselves. The species-specific differences in basal expression levels of the transporter components likely reflect evolutionary adaptations to different ecological niches and may correlate with intrinsic membrane lipid compositions that vary among Leishmania species [3].
Beyond direct alterations to the transporter itself, this compound resistance frequently involves substantial remodeling of membrane lipid composition, creating a less favorable environment for drug insertion and activity [4]. Detailed lipidomic analyses of resistant parasites have revealed specific alterations in phospholipid profiles, including changes in phosphatidylethanolamine and phosphatidylcholine species, some of which feature cyclopropanated fatty acids [4]. Additionally, resistant strains often exhibit increased levels of inositolphosphoceramide species, which may contribute to reduced membrane fluidity and decreased drug permeability [4]. These lipid adaptations represent compensatory mechanisms that help maintain membrane integrity despite impaired aminophospholipid translocase activity.
The metabolic reprogramming associated with this compound resistance extends to sterol metabolism, with alterations in ergosterol biosynthesis and distribution potentially affecting both drug uptake and susceptibility [7]. The interconnected nature of lipid metabolic pathways means that perturbations in phospholipid translocation inevitably trigger broader changes in membrane lipid homeostasis, which can have secondary effects on multiple cellular processes including signal transduction, membrane trafficking, and energy metabolism [4] [7]. This global lipid remodeling represents a fundamental adaptation to this compound pressure that contributes to the resistant phenotype independently of specific mutations in the transporter complex, highlighting the complexity of resistance mechanisms in these parasites.
Table 3: Resistance Mechanisms in Leishmania Against this compound
| Resistance Type | Molecular Basis | Functional Consequence | Parasite Species |
|---|---|---|---|
| Acquired Resistance | Point mutations in LdMT | Impaired drug uptake and translocation | L. donovani, L. infantum |
| Natural Resistance | Low LdRos3 expression | Reduced surface transporter expression | L. braziliensis |
| Cross-Resistance | Mutations affecting lipid composition | Altered membrane fluidity and drug interaction | L. infantum |
| Transporter Defect | Knockout or frameshift mutations | Complete loss of uptake function | Laboratory strains |
The functional characterization of LdMT activity primarily relies on radiolabeled this compound uptake assays using [¹⁴C]-hexadecylphosphocholine, which allows precise quantification of drug internalization kinetics in different genetic backgrounds [3]. The standard protocol involves incubating 2 × 10⁷ promastigotes in culture medium with 0.09 μCi/mL [¹⁴C]MLF (2.5 μM) for 60 minutes at 28°C, followed by differential washing steps to remove drug molecules bound to the outer leaflet of the plasma membrane [3]. Specifically, parasites are first washed with phosphate-buffered saline (PBS) containing 10 mg/mL bovine serum albumin (BSA) at 2°C, which selectively extracts the drug fraction associated with the external membrane leaflet without affecting internalized compounds, followed by a second wash with PBS alone [3].
For more detailed kinetic analyses, the initial rate of [¹⁴C]MLF internalization can be determined using short incubation times (5 minutes) at 2°C, after which parasites are washed and transferred to 28°C to initiate synchronized uptake, with samples taken at various time points to measure internalization progression [3]. To assess drug efflux capabilities, parasites are pre-loaded with [¹⁴C]MLF (0.25 μM for L. donovani and 2.5 μM for L. braziliensis) for 1 hour at 28°C, washed with PBS-BSA to remove extracellular drug, and then monitored for retained radioactivity over time (0, 10, 20, 40, and 60 minutes) as the drug is exported from the cells [3]. These complementary approaches provide comprehensive insights into both influx and efflux dynamics, enabling full characterization of transport functionality in wild-type versus resistant parasites.
The genetic dissection of LdMT and LdRos3 function relies on sophisticated molecular biology tools adapted for Leishmania parasites, including targeted gene disruption, episomal overexpression, and site-directed mutagenesis approaches. The initial functional cloning of LdMT was achieved by transfecting a cosmid library from this compound-sensitive L. donovani into resistant strains defective in drug uptake and selecting for restored sensitivity, followed by progressive subcloning to identify the specific complementing gene [2]. For gene knockout strategies, resistance markers such as neomycin phosphotransferase (NEO) or hygromycin phosphotransferase (HYG) are flanked by homologous regions targeting the LdMT or LdRos3 loci, enabling selective disruption through homologous recombination [6].
Complementary approaches involve GFP-tagging for protein localization studies, where the open reading frame of LdMT or LdRos3 is amplified without the stop codon and subcloned into expression vectors like pXG-'GFP+ to generate C-terminal fusion proteins [3]. These constructs can be expressed in various genetic backgrounds to assess trafficking patterns and subcellular localization using fluorescence microscopy, revealing the interdependence of LdMT and LdRos3 for proper plasma membrane targeting [6]. For stable integration, constructs are subcloned into specialized vectors like pIR1SAT that facilitate chromosomal integration, followed by transfection via electroporation (450 V, 500 μF) and selection with appropriate antibiotics (G418 at 200 μg/mL for neomycin resistance or nourseothricin at 50 μg/mL for sat constructs) [3].
The phenotypic assessment of this compound sensitivity represents a cornerstone methodology for evaluating transporter function, typically performed using dose-response assays with promastigote forms. The standard protocol involves incubating 2 × 10⁶ promastigotes per milliliter with serial dilutions of this compound for 72 hours, after which cell proliferation is quantified using the MTT colorimetric assay [3]. This method relies on the reduction of yellow 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide to purple formazan by metabolically active cells, providing a quantitative measure of viability that correlates with parasite number [3]. The 50% effective concentration (EC₅₀) is then calculated through nonlinear regression analysis of the dose-response curve, defining the drug concentration required for half-maximal inhibition of growth rate.
For more clinically relevant assessments, especially given that this compound primarily targets the intracellular amastigote stage in human infections, macrophage infection models provide crucial supplementary data. These assays involve differentiated THP-1 cells or primary macrophages infected with stationary-phase promastigotes or isolated amastigotes, followed by drug treatment and subsequent quantification of infection rates through microscopic examination or reporter gene assays [4]. The combination of promastigote and amastigote susceptibility testing offers complementary insights, with the former providing reproducibility and scalability for mechanistic studies, while the latter delivers physiological relevance for translational applications. This integrated approach has been instrumental in establishing correlations between transporter expression levels, genetic mutations, and clinical drug efficacy across different Leishmania species [3].
Diagram 2: Experimental Workflow. The diagram outlines key methodological approaches for studying LdMT function and this compound resistance.
The emergence of drug-resistant parasites poses a significant threat to this compound-based chemotherapy, particularly in regions where sequential administration with amphotericin B is being implemented [4]. The demonstration that different mutations in LdMT can confer cross-resistance to both this compound and amphotericin B through distinct mechanisms highlights the potential risk of selecting for multidrug-resistant strains during combination therapies [4]. This concerning observation underscores the critical need for systematic surveillance of resistance emergence in endemic areas, utilizing molecular tools to detect specific LdMT mutations that may serve as early warning markers before clinical treatment failures become widespread.
The species-specific differences in natural this compound susceptibility, particularly the intrinsic resistance observed in L. braziliensis due to low LdRos3 expression, necessitates careful assessment of prevalent Leishmania species before implementing widespread this compound treatment programs [3]. The development of rapid diagnostic tests that can both identify Leishmania species and detect resistance-associated mutations would represent a significant advancement in clinical management, enabling personalized treatment approaches based on the specific infecting strain and its predicted drug sensitivity profile [3]. Such precision medicine approaches could prolong the therapeutic lifespan of this compound by ensuring its judicious application in appropriate clinical contexts, while avoiding use against naturally resistant species or acquired resistant strains where alternative treatments would be more effective.
Recent advances in structural biology techniques, particularly cryo-electron microscopy (cryo-EM) and X-ray free-electron-laser-based serial femtosecond crystallography (SFX), have enabled determination of high-resolution structures for various P-type ATPase complexes [5]. Applying these methodologies to LdMT-LdRos3 could reveal detailed insights into the molecular mechanism of phospholipid translocation and this compound transport, identifying specific residues involved in substrate recognition and binding [5]. Such structural information would be invaluable for rational drug design approaches aimed at developing this compound analogs with improved affinity for the transporter or modified specificity to overcome resistance mutations.
The structural characterization of LdMT in different conformational states (E1, E1P, E2P, E2) could identify intermediate stages susceptible to targeted inhibition by small molecules that trap the transporter in non-functional states [5]. Additionally, understanding the precise molecular interactions between LdMT and LdRos3 at atomic resolution could facilitate development of compounds that disrupt this essential partnership, effectively inhibiting transporter function regardless of specific resistance mutations in the catalytic subunit [6]. These structure-guided approaches represent promising strategies for next-generation antileishmanial drug development that directly target the this compound uptake machinery while circumventing existing resistance mechanisms.
The demonstration of cross-resistance between this compound and amphotericin B through mutations in LdMT has profound implications for current treatment protocols that utilize sequential or co-administration of these drugs [4]. While such combinations initially showed promise for enhancing efficacy and reducing treatment duration, the risk of selecting for strains resistant to both frontline medications necessitates careful reconsideration of these strategies [4]. Alternative approaches might include combining this compound with drugs having completely distinct mechanisms of action and resistance pathways, such as paromomycin or sitamaquine, to minimize the potential for cross-resistance emergence.
Adjuvant strategies that increase the expression of the LdMT-LdRos3 complex in resistant parasites could potentially resensitize them to this compound, representing a novel approach to combat resistance. Small molecules that enhance transcription or stabilize the mRNA of LdMT or LdRos3 could reverse the low expression phenotypes observed in naturally resistant species like L. braziliensis [3]. Similarly, compounds that improve the folding efficiency or trafficking competency of mutant LdMT proteins might restore functionality in acquired resistance scenarios [6]. These therapeutic approaches, focused on modulating the expression and function of the existing transporter machinery rather than developing completely new drugs, could offer cost-effective solutions particularly valuable in resource-limited settings where leishmaniasis is endemic.
The this compound transporter LdMT and its β-subunit LdRos3 represent a crucial determinant of drug sensitivity in Leishmania parasites, functioning as a P4-type ATPase complex that mediates the translocation of phospholipid-like molecules across the plasma membrane. The structural features and functional mechanisms of this transporter complex have been progressively elucidated through molecular cloning, genetic manipulation, and biochemical characterization, revealing insights that extend beyond parasitology to fundamental eukaryotic membrane biology. The emergence of resistance mutations in LdMT, both in laboratory settings and clinical isolates, underscores the evolutionary adaptability of these parasites and highlights the ongoing challenge of antimicrobial drug development.
Miltefosine, an alkylphospholipid, integrates into cell membranes and preferentially targets cholesterol-rich lipid rafts. This integration disrupts the platform function of lipid rafts, leading to the dissociation of signaling proteins and the inhibition of key downstream pathways [1] [2].
The following diagram illustrates the core signaling pathways affected by this compound-induced lipid raft disruption:
Summary of this compound's impact on key cellular pathways.
The key mechanistic consequences are:
The following table summarizes key quantitative findings from experimental studies.
| Observed Effect | Quantitative Result | Experimental Model | Citation |
|---|---|---|---|
| Lipid Raft Disruption (via GM1 staining) | ~26% decrease in GM1 ganglioside | RAW264.7 macrophages | [2] |
| Cell Surface Phosphatidylserine Exposure | ~24% increase | RAW264.7 macrophages | [2] |
| CHEK1 Inhibition & Cell Death | Preferential induction of cell death in CD44high CSCs; abolished tumor-initiating capacity in vivo | Colorectal cancer cells & mouse xenograft models | [1] |
| Cholesterol Release | ~5.3% increase in ABCA1-mediated release (without apoA1 acceptor) | RAW264.7 macrophages | [2] |
| Inhibition of Pro-IL-1β mRNA | ~75% reduction post-LPS stimulation | RAW264.7 macrophages | [2] |
The methodologies below are critical for investigating this compound's effects on lipid rafts and signaling.
This protocol assesses this compound's membrane-disrupting activity [2].
This protocol evaluates the mechanism in cancer stem-like cells [1].
This protocol quantifies cholesterol efflux, a functional consequence of membrane disruption [2].
This compound's lipid raft-targeting action underpins its investigation in multiple disease areas.
The experimental data clearly establishes this compound as a broad-acting lipid raft modulator. Its ability to simultaneously disrupt multiple pro-survival pathways offers a compelling strategy for targeting therapy-resistant cells.
Miltefosine is the only oral drug approved for treating various forms of leishmaniasis, a neglected tropical parasitic disease. In its cutaneous manifestations (Cutaneous Leishmaniasis, CL, and Post-Kala-Azar Dermal Leishmaniasis, PKDL), the parasites reside and multiply within the dermis. Therefore, understanding the drug's distribution and concentration at this target site is crucial for optimizing therapeutic regimens [1] [2]. Historically, a significant knowledge gap existed regarding the penetration of antileishmanial drugs into human skin [3].
These Application Notes describe a sensitive, validated, and clinically applied method for quantifying this compound in human skin tissue biopsies using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This protocol is essential for conducting target-site pharmacokinetic studies to rationalize and improve this compound-based treatments for dermal leishmaniasis [1] [3] [2].
The following diagram illustrates the complete experimental workflow for the quantification of this compound in skin tissue, from sample collection to data analysis.
Skin Tissue Homogenization:
Protein Precipitation:
Solid Phase Extraction (SPE):
HPLC Conditions:
Mass Spectrometry Conditions:
The developed method was rigorously validated according to international bioanalytical guidelines [6] [7]. The table below summarizes the key validation parameters and their results.
Table 1: Method Validation Parameters and Results
| Validation Parameter | Result / Specification | Description |
|---|
| Linearity & Range | 4 - 1000 ng/mL r² ≥ 0.9996 | Calibration curves were linear over the specified range [1] [2]. | | Accuracy | Within ±15% (Within ±20% at LLOQ) | The difference between measured and true values was within accepted criteria [1]. | | Precision | ≤15% RSD (≤20% RSD at LLOQ) | Intra- and inter-assay precision met international standards [1]. | | Lower Limit of Quantification (LLOQ) | 4 ng/mL | The lowest concentration that could be reliably measured with stated accuracy and precision [1]. | | Recovery | Comparable for this compound and IS | The efficiency of the sample preparation process was high and consistent [1] [2]. | | Matrix Effect | Not significant | No substantial ion suppression/enhancement from the skin tissue matrix was observed [1] [2]. | | Stability | • Stable during homogenization (37°C, ~16 hrs) • Stable in homogenate (-20°C, ≥10 days) | this compound was stable under all critical sample processing and storage conditions [1] [2]. |
The framework for a comprehensive validation strategy, covering essential characteristics from calibration to quality control, is visualized below.
This method has been successfully applied in clinical studies to measure this compound concentrations in skin biopsies from Post-Kala-Azar Dermal Leishmaniasis (PKDL) patients [1] [3].
A key study involving 52 PKDL patients treated with a combination of liposomal amphotericin B and this compound (allometric dosing for 21 days) revealed critical findings [3]:
Table 2: Representative this compound Concentrations in PKDL Patients (Day 22)
| Matrix | Median Concentration | Interquartile Range (IQR) |
|---|---|---|
| Skin Tissue | 43.73 µg/g | 21.94 - 60.65 µg/g |
| Plasma | 33.29 µg/mL | 25.90 - 42.58 µg/mL |
These findings provide the first direct evidence of substantial this compound exposure and prolonged retention in human skin, strongly supporting its use in the treatment of cutaneous manifestations of leishmaniasis [3].
The HPLC-MS/MS method detailed here provides a robust, sensitive, and fully validated framework for quantifying this compound in human skin tissue. Its successful application in clinical studies has yielded invaluable pharmacokinetic data, confirming effective drug delivery to the primary site of infection in dermal leishmaniasis. This protocol is a vital tool for researchers and drug development professionals aiming to optimize this compound-containing regimens and improve patient outcomes.
Miltefosine (hexadecylphosphocholine) represents a significant advancement in the therapeutic management of canine visceral leishmaniasis (CVL), a serious zoonotic disease caused by the protozoan parasite Leishmania infantum. Originally developed as an antineoplastic agent, this compound was repurposed as an antiparasitic drug when its potent antileishmanial properties were discovered. It holds the distinction of being the first oral treatment approved for leishmaniasis in both humans and dogs, addressing a critical need for less toxic and more easily administrable alternatives to parenteral antimonial compounds. In 2016, the Brazilian Ministry of Agriculture, Livestock and Food Supply approved this compound specifically for veterinary use, providing the first legal alternative to euthanasia for infected dogs in this endemic country.
The epidemiological significance of CVL control stems from the central role dogs play as primary reservoir hosts in the urban transmission cycle of L. infantum. Canine infections typically precede human cases, making effective canine treatment an important One Health intervention. This compound has demonstrated the capacity to reduce parasitic loads in infected dogs, thereby potentially decreasing transmission to sandfly vectors and subsequently to humans. Its oral administration route and favorable safety profile, particularly its minimal nephrotoxicity compared to antimonial compounds, have positioned this compound as a valuable therapeutic option in veterinary practice for managing this complex disease.
This compound exerts its antileishmanial effects through multiple complementary mechanisms that target both the parasite and host-parasite interactions:
The following diagram illustrates the multimodal mechanism of action of this compound against Leishmania infantum:
This compound monotherapy consists of oral administration at 2 mg/kg/day for 28 days. However, current clinical evidence strongly supports combination therapies to enhance efficacy and reduce relapse rates. The most validated combination pairs this compound with allopurinol (10 mg/kg BID), a purine analog that exhibits leishmaniostatic activity by incorporating into parasite RNA and disrupting protein synthesis. [5] [4] [6]
Table 1: Summary of this compound Treatment Efficacy Outcomes from Clinical Studies
| Study Population | Treatment Protocol | Clinical Improvement Rate | Parasite Load Reduction | Relapse Rate | Reference |
|---|---|---|---|---|---|
| 21 dogs, Brazil | This compound-based combinations | Significant improvement (p<0.05) | Significant decrease in skin parasite load (qPCR) | Higher in monotherapy | [2] |
| 173 dogs, Italy | MIL-AL (28 days + variable AL) | 98% clinical improvement, 88% recovery | Reduced ELISA levels in 100% | 30 dogs over 5.4 years | [5] |
| 35 dogs, Brazil | This compound monotherapy (28 days) | 94.2% reduction in clinical scores | 98.7% reduction by qPCR | 25.8% remained infectious | [3] |
| 30 dogs, Brazil | MIL-AL (28 days) vs extended AL | G2 (extended) improved staging | Reduced detection in skin/bone marrow | G1 (short-course) worsened | [6] |
Table 2: Long-term Follow-up of this compound-Allopurinol Combination Therapy (n=173 dogs)
| Parameter | After First Treatment | After Subsequent Treatments | Time Frame |
|---|---|---|---|
| Clinical Improvement | 98% of dogs | Reduced efficacy | 3.0 ± 4.9 months |
| Clinical Recovery | 88% of dogs | N/A | 16.7 ± 13.5 months |
| Serological Response | 100% decreased ELISA levels | Similar trend | 2.6 ± 1.6 months |
| Relapse Requirement | 30 dogs (17.3%) required retreatment | 2-3 dogs needed 3-5 treatments | 27.2 ± 18.3 months between treatments |
| Adverse Effects | 5 dogs (2.9%) with GI effects | Transient and slight | During treatment period |
Comprehensive clinical scoring systems are essential for objective assessment of treatment response. The recommended approach involves:
Quantitative PCR (qPCR) provides the most sensitive method for assessing parasitic load and treatment response:
Routine hematological and biochemical parameters provide critical safety and efficacy information:
Xenodiagnosis evaluates the potential of treated dogs to transmit L. infantum to sandfly vectors:
Skin biopsy histopathology provides structural and inflammatory context to complement molecular methods:
The following diagram illustrates the comprehensive experimental workflow for evaluating this compound treatment efficacy in canine visceral leishmaniasis:
This compound demonstrates a favorable safety profile in canine patients, with most adverse effects being mild and transient:
This compound represents a significant therapeutic advance in the management of canine visceral leishmaniasis, offering an oral treatment option with demonstrated efficacy in reducing clinical signs, parasitic loads, and potential transmission to sandfly vectors. The optimal therapeutic strategy employs this compound in combination with allopurinol, typically followed by extended allopurinol maintenance therapy to sustain clinical remission and minimize relapse rates.
Future research directions should focus on: (1) optimizing combination regimens with immunomodulatory agents to enhance treatment efficacy; (2) developing standardized molecular protocols for monitoring parasitic load in clinical settings; (3) establishing evidence-based guidelines for treatment of subclinical infections; and (4) implementing systematic resistance monitoring programs as this compound use expands in endemic areas. The integration of this compound-based treatment into comprehensive control programs, incorporating vector control measures and vaccination where available, offers promise for reducing the burden of this zoonotic disease in both canine and human populations.
Canine leishmaniosis (CanL), caused by the protozoan parasite Leishmania infantum, represents a significant global zoonotic health challenge with endemic status in over 70 countries worldwide. The miltefosine-allopurinol (MIL-AL) combination therapy has emerged as a cornerstone treatment protocol, particularly valued for its oral administration route and documented low impact on renal function. This compound, initially developed as an anti-tumor agent, exhibits potent leishmanicidal activity through multiple mechanisms: inhibition of glycosyl phosphatidyl inositol (GPI) receptor biosynthesis (a key molecule for Leishmania intracellular survival), disruption of parasite-specific phospholipase and protein kinase C synthesis, and induction of apoptotic parasite death [1]. Allopurinol, a purine analog, functions primarily as a leishmaniostatic agent by incorporating into parasite RNA, thereby inhibiting protein synthesis and parasite replication through fraudulent nucleotide incorporation [2] [3].
The synergistic combination of these mechanisms delivers a dual attack on the parasite, simultaneously eliminating existing parasites while inhibiting new parasite multiplication. This therapeutic approach has demonstrated significant clinical efficacy, with one long-term study following 173 dogs over an average of 5.4 years (range: 3.2-9 years) reporting that 98% of treated animals experienced clinical improvement, while 88% achieved full clinical recovery within approximately 17 months [1] [4]. The immunological basis for this clinical success appears rooted in the therapy's ability to sustain a pro-inflammatory immune environment characterized by upregulated IFN-γ expression across peripheral blood, lymph nodes, and bone marrow tissues, creating conditions unfavorable for parasite survival [2] [3] [5].
Table 1: Standard this compound-Allopurinol Combination Therapy Protocol
| Component | Dosage | Frequency | Duration | Administration |
|---|---|---|---|---|
| This compound | 2 mg/kg | Once daily | 28 consecutive days | Oral, with food |
| Allopurinol | 10 mg/kg | Twice daily | 2-12 months | Oral, independent of feeding |
The MIL-AL combination therapy represents a versatile treatment option applicable across various clinical stages of CanL. Treatment initiation should be preceded by comprehensive diagnostic confirmation including clinical examination, serological testing (preferably quantitative ELISA or IFAT), and clinicopathological assessment (complete blood count, biochemical profile, urinalysis) [1] [6]. The treatment duration for allopurinol requires particular attention, typically continuing for several months beyond clinical resolution, with decisions regarding therapy length guided by regular monitoring of clinical signs, serological titers, and parasite load assessments [1] [7].
For complicated cases involving renal impairment (proteinuria or mild azotemia) or hepatic involvement, the MIL-AL protocol offers significant advantages due to this compound's favorable renal safety profile and predominantly non-hepatic metabolism [1] [8]. A preliminary safety study conducted on healthy beagles confirmed the excellent safety profile of this combination, with only minor, self-limiting gastrointestinal effects (bile-tinged vomit in 3/6 dogs, loose feces in 2/6 dogs) observed and no significant alterations in hematological or biochemical parameters [8]. For dogs experiencing gastrointestinal intolerance with the standard protocol, an alternative dosing regimen (1.2 mg/kg for 5 days followed by 2.5 mg/kg for 25 days) has demonstrated improved digestive tolerance while maintaining therapeutic efficacy [7].
Table 2: Clinical Efficacy Outcomes of MIL-AL Therapy (Long-Term Study, n=173)
| Efficacy Parameter | Response Rate | Timeframe (Mean ± SD) | Additional Notes |
|---|---|---|---|
| Clinical Improvement | 98% (170/173) | 3.0 ± 4.9 months | Defined as ≥50% reduction in clinical score |
| Clinical Recovery | 88% (152/173) | 16.7 ± 13.5 months | Complete resolution of clinical signs |
| Serological Response | 100% (173/173) | 2.6 ± 1.6 months | Decreased ELISA levels |
| Relapse Incidence | 17.3% (30/173) | 27.2 ± 18.3 months | Mean time between first and second treatment |
| Relapse-Free Period | 82.7% (143/173) | 90.4 ± 2.5 months | After single treatment course |
The long-term therapeutic efficacy of MIL-AL combination therapy has been substantiated by multiple clinical studies. In the large retrospective evaluation, the majority of dogs maintained extended clinical remission, with only 30 of 173 dogs requiring retreatment during the observation period [1] [4]. Notably, the clinical stabilization of affected dogs does not occur immediately following treatment initiation, potentially reflecting the particular pharmacokinetic properties of this compound, which include slow accumulation and extended tissue distribution [1]. Comparative studies between MIL-AL and meglumine antimoniate-allopurinol combinations have demonstrated comparable clinical effectiveness, with both protocols promoting remission of clinical signs, normalization of hematological and biochemical parameters, reduction in antileishmanial antibody titers, and establishment of pro-inflammatory immune environments conducive to parasite control [2] [3].
The immunological impact of MIL-AL therapy extends beyond parasite elimination to modulation of host immune responses. Studies evaluating cytokine profiles in treated dogs have revealed a consistent pattern of IFN-γ upregulation across multiple tissues (peripheral blood, lymph nodes, and bone marrow), indicating sustained activation of cell-mediated immunity, which is crucial for long-term parasite control [2] [3] [5]. This immunological environment appears less pronounced in monotherapy protocols, underscoring the immunological advantages of the combination approach [9].
The favorable safety profile of MIL-AL combination therapy represents one of its most significant clinical advantages. Gastrointestinal manifestations constitute the most frequently reported adverse effects, typically presenting as mild, self-limiting vomiting or diarrhea that often resolves without intervention within several days of treatment initiation [1] [8] [7]. The incidence of these gastrointestinal effects shows considerable variation across studies, ranging from 11.7% to 100% of treated dogs, with the higher percentages typically observed in studies employing elevated this compound dosing regimens [7].
The renal safety profile of this compound deserves particular emphasis, especially when compared to meglumine antimoniate. Studies specifically evaluating renal impact have demonstrated that this compound treatment produces significantly less effect on renal function parameters and urinary protein loss, making it particularly suitable for dogs presenting with pre-existing proteinuria or mild renal insufficiency [1] [7]. This renal sparing effect assumes critical importance given the strong predilection of L. infantum for renal tissue and the frequency of renal involvement as a primary cause of mortality in advanced CanL cases.
Hepatic safety has been confirmed through multiple studies documenting minimal alterations in liver enzyme profiles (ALT, AST, ALP) during and following treatment courses [8] [7]. The modified dosing protocol (initial lower dose escalation) has demonstrated particular utility in managing gastrointestinal intolerance while maintaining therapeutic efficacy, offering clinicians a valuable strategy for dogs exhibiting sensitivity to standard this compound dosing [7].
Emerging concerns regarding drug resistance development following MIL-AL therapy warrant careful consideration in protocol design and implementation. A compelling case study documented progressive increases in this compound resistance in L. infantum isolates obtained from a treated dog, with the half maximal inhibitory concentration (IC50) values rising from 21.71 μM pretreatment to 26.09 μM after one treatment course and 37.63 μM after two courses [10]. Perhaps more concerningly, this study also revealed evidence of cross-resistance development to amphotericin B, with IC50 values increasing from 0.17 μM to 0.30 μM over the same treatment courses, though no significant resistance to meglumine antimoniate was observed [10].
The parasite fitness dynamics associated with resistance development present additional challenges, as drug-resistant parasites demonstrated enhanced metacyclogenesis rates (transformative capability to infectious metacyclic promastigotes), potentially increasing transmission potential despite treatment [10]. These findings highlight the critical importance of judicious treatment application and comprehensive monitoring protocols that include not only clinical and serological parameters but also periodic assessment of parasite load when possible.
To mitigate resistance development, current guidelines recommend alternating anti-leishmanial drugs for treatment of relapses rather than repeatedly employing the same therapeutic class [1] [10]. This approach becomes particularly relevant considering that the efficacy of MIL-AL appears to diminish in dogs requiring multiple treatments, with one study reporting extended times to clinical improvement following second treatments (8.6±12.6 months versus 3.0±4.9 months after initial therapy) [1].
In vitro assessment of drug susceptibility provides critical data for monitoring resistance development and evaluating therapeutic efficacy. The MTT colorimetric assay represents a standardized approach for determining half maximal inhibitory concentration (IC50) values against promastigote forms of Leishmania isolates [10].
Protocol Steps:
For intracellular amastigote susceptibility testing, the following protocol is recommended [10]:
Figure 1: Workflow for Drug Susceptibility Testing Using MTT Assay
Evaluation of cytokine profiles provides valuable insights into the immunological mechanisms underlying treatment efficacy and clinical recovery. Quantitative PCR assessment of cytokine gene expression in multiple tissues offers a comprehensive approach to immune monitoring [2] [3] [5].
Sample Collection Protocol:
Table 3: Monitoring Schedule for MIL-AL Therapy Efficacy Assessment
| Parameter | Baseline | 1 Month | 2 Months | 3 Months | 6 Months | Annually |
|---|---|---|---|---|---|---|
| Clinical Score | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Body Weight | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Serology (IFAT/ELISA) | ✓ | - | ✓ | ✓ | ✓ | ✓ |
| CBC/Biochemistry | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Urinalysis (UPC) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Parasite Load (qPCR) | ✓ | - | ✓ | - | Optional | Optional |
| Cytokine Profile | Optional | Optional | Optional | Optional | - | - |
The MIL-AL combination therapy represents a scientifically validated and clinically effective protocol for the management of canine leishmaniosis, offering the practical advantage of oral administration alongside a favorable safety profile, particularly in dogs with renal compromise. The extensive long-term follow-up data now available provides clinicians with robust evidence regarding expected treatment outcomes, including the likelihood of extended clinical remission in most patients (mean relapse-free period >7 years) and appropriate management strategies for the minority experiencing disease recurrence [1] [4].
Future research directions should prioritize optimization of dosing regimens to further enhance tolerance while maintaining efficacy, with preliminary studies on modified dosing protocols showing promising results [7]. Additionally, the concerning reports of emerging drug resistance and cross-resistance patterns underscore the critical need for prudent antimicrobial stewardship and continued surveillance of parasite susceptibility patterns in endemic regions [10]. The development of standardized resistance monitoring protocols incorporating both clinical and parasitological parameters will be essential for preserving the long-term efficacy of this valuable therapeutic combination.
The immunomodulatory dimensions of MIL-AL therapy, particularly its capacity to sustain pro-inflammatory environments across multiple tissue compartments, offer intriguing insights into the extended clinical benefits observed in treated dogs [2] [3] [5]. Further exploration of these immunological mechanisms may reveal opportunities for complementary interventions that enhance host protective immunity while reducing parasite dependency, potentially decreasing selection pressure for drug resistance development.
Miltefosine is the only oral drug approved for treating various forms of leishmaniasis, a neglected parasitic disease. In cutaneous leishmaniasis and post-kala-azar dermal leishmaniasis, Leishmania parasites reside and multiply specifically within the dermis of the skin. Since the drug is orally administered but must reach cutaneous tissue sites to exert its therapeutic effect, understanding its target-site pharmacokinetics is essential for optimizing dosing regimens and improving treatment outcomes. This necessitates reliable bioanalytical methods capable of accurately quantifying this compound concentrations in human tissues, particularly skin [1] [2].
This document provides detailed application notes and protocols for two validated methods: one for quantifying this compound in human skin tissue using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), and another utilizing dried blood spot (DBS) sampling as a practical alternative to plasma sampling for pharmacokinetic studies. The skin tissue method addresses the critical need for target-site drug quantification, enabling researchers to correlate drug concentrations at the infection site with therapeutic efficacy. The DBS method offers a minimally invasive sampling approach that simplifies logistics for studies conducted in remote regions where leishmaniasis is endemic, as it eliminates the need for cold storage and complex sample processing [1] [3].
The following diagram illustrates the complete experimental workflow for the skin tissue method:
The HPLC-MS/MS method for this compound quantification in human skin tissue was rigorously validated according to internationally accepted criteria [1] [2]. The table below summarizes the key validation parameters and their results:
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 4–1000 ng/mL | - |
| Correlation Coefficient (r²) | ≥0.9996 | - |
| Intra-/Inter-assay Accuracy | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Intra-/Inter-assay Precision | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Not significant | - |
| Recovery | Comparable to internal standard | - |
| Stability during Homogenization | Stable (37°C, ~16 h) | - |
| Stability after Homogenization | ≥10 days at -20°C | - |
The method demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 4 ng/mL, sufficient to detect this compound in skin biopsies from patients treated with the drug. The absence of significant matrix effects from human skin tissue and consistent recovery rates indicate the robustness of the sample preparation procedure. Stability testing confirmed that this compound remains intact under the homogenization conditions and during storage at -20°C for at least 10 days after homogenization, ensuring sample integrity throughout the analytical process [1] [2] [4].
The chromatographic and detection conditions are similar to the skin tissue method, utilizing the same Gemini C18 column with isocratic elution and MS/MS detection [3].
The DBS method was validated over a clinically relevant calibration range of 10–2000 ng/mL, with accuracy and precision well within acceptable limits [3]. The following table summarizes the key validation findings:
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 10–2000 ng/mL | - |
| Accuracy | Within ±11.2% | Within ±15% (±20% at LLOQ) |
| Precision | ≤7.0% (≤19.1% at LLOQ) | ≤15% (±20% at LLOQ) |
| Blood Spot Volume | 10–30 μL (accurate & precise) | - |
| Hematocrit Effect | Linear effect observed (20–35%) | - |
| Stability | ≥162 days at 37°C | - |
| Recovery | >97% | - |
The method demonstrated exceptional stability, with DBS samples remaining stable for at least 162 days at 37°C, facilitating storage and transportation without cold chain requirements. While a linear effect of hematocrit (Ht) levels (20–35%) on this compound quantification was observed, clinical validation using paired DBS and plasma samples from 16 VL patients showed excellent correlation (Pearson's r = 0.946) with a median DBS/plasma ratio of 0.99. This supports DBS as a valid alternative to venous sampling without needing Ht correction in clinical studies [3].
The validated methods enable critical pharmacokinetic studies of this compound at its site of action. The skin tissue method has been successfully applied to detect this compound in skin biopsies from patients with post-kala azar dermal leishmaniasis in Bangladesh, providing valuable data on target-site penetration [1] [5]. This is particularly important given the extensive tissue distribution of this compound and its prolonged elimination half-lives due to high plasma protein binding and slow metabolic clearance [6].
The DBS method addresses practical challenges in conducting pharmacokinetic studies in resource-limited settings where leishmaniasis is endemic. Its minimal blood volume requirements make it particularly suitable for pediatric populations [3]. Furthermore, the method's reliability across varying hematocrit levels accommodates the dynamic physiological changes in VL patients, whose Ht levels typically improve during treatment [3].
Both methods were validated according to international guidelines from the FDA and European Medicines Agency (EMA) [1] [3]. The skin tissue method demonstrated that all validation parameters fell within internationally accepted criteria, while the DBS method also adhered to these standards along with recommendations from the European Bioanalysis Forum for DBS assays [1] [3].
The validated HPLC-MS/MS method for this compound quantification in human skin tissue provides a robust, sensitive, and specific approach for determining target-site drug concentrations, enabling crucial pharmacokinetic-pharmacodynamic relationships in leishmaniasis treatment [1] [2]. The DBS method offers a practical, minimally invasive alternative to plasma sampling that maintains analytical integrity while simplifying logistics for field studies [3]. Together, these methods support ongoing efforts to optimize this compound dosing regimens across different patient populations and clinical forms of leishmaniasis, ultimately contributing to improved treatment outcomes for this neglected tropical disease.
Miltefosine (hexadecylphosphocholine) represents a cornerstone in antileishmanial therapy as the first and only oral agent approved for treating various forms of leishmaniasis, including visceral (VL), cutaneous (CL), and mucosal manifestations. Despite its clinical importance, treatment efficacy is increasingly challenged by variable susceptibility patterns across different Leishmania species and emerging concerns about resistance development. This compound functions through multiple mechanisms of action, primarily involving disruption of membrane integrity and intracellular signaling pathways, inhibition of mitochondrial cytochrome c oxidase, and induction of an apoptosis-like cell death in parasites. Recent research has additionally identified that this compound activates a calcium channel in the plasma membrane of Leishmania donovani and disrupts calcium homeostasis by affecting acidocalcisomes, representing novel mechanisms that contribute to its antileishmanial activity [1].
The clinical significance of this compound susceptibility testing has gained prominence due to several concerning observations. Treatment failures have been documented in both human patients and experimental models, with reports of parasites persisting after therapy and disease relapsing months after initial clinical cure [2]. Furthermore, significant population-specific variations in drug exposure have been identified, with pediatric patients consistently demonstrating lower this compound exposure and correspondingly reduced cure rates compared to adults when administered the same weight-based dosing [3]. These findings underscore the critical need for robust and standardized susceptibility testing protocols that can reliably predict clinical outcomes and inform treatment optimization.
Protocol for Primary Isolation of Clinical Leishmania Isolates:
The intracellular amastigote model represents the gold standard for antileishmanial drug susceptibility testing as it most closely mimics the natural mammalian host environment where parasites reside within professional phagocytes.
Detailed Macrophage Infection Protocol:
The following diagram illustrates the workflow for the intracellular amastigote susceptibility assay:
Splenic Explant System for Visceral Leishmaniasis Isolates:
Axenic Amastigote Model:
Table 1: this compound Susceptibility Profiles Against Clinical Leishmania Isolates
| Species | Number of Isolates | EC₅₀ Range (µM) | EC₉₀ Range (µM) | Reference Compound | Study Type |
|---|---|---|---|---|---|
| L. major | 70 total (mixed species) | Varies by isolate | Varies by isolate | Oleylphosphocholine (OlPC) | Ex vivo clinical isolates [4] |
| L. tropica | 70 total (mixed species) | Varies by isolate | Varies by isolate | Amphotericin B, Pentavalent antimony | Ex vivo clinical isolates [4] |
| L. donovani | Laboratory strain | Not reported | Not reported | Sphingosine (calcium channel activation) | Mechanism of action [1] |
| L. amazonensis | Patient isolate (2506) | No significant change in relapsed parasites | Not reported | Pentamidine | In vivo relapse model [2] |
Table 2: Comparison of this compound with Other Antileishmanial Agents
| Drug | Mechanism of Action | Advantages | Limitations | Synergistic Combinations |
|---|---|---|---|---|
| This compound | Disrupts membrane integrity, inhibits cytochrome c oxidase, activates Ca²⁺ channels [1] [6] | Oral administration, broad spectrum | Teratogenicity, GI toxicity, variable efficacy [5] [6] | Pyrvinium pamoate [5], Paromomycin [5] |
| Oleylphosphocholine (OlPC) | Structural analog of this compound [4] | Superior in vitro activity vs. This compound [4] | Investigational stage | Under investigation |
| Pentavalent Antimonials | Not fully elucidated | First-line in many regions | Resistance, cardiotoxicity, parenteral administration [5] | Paromomycin [5] |
| Amphotericin B | Binds ergosterol, membrane disruption | High efficacy | Nephrotoxicity, intravenous administration, cold chain [5] | This compound, Paromomycin [5] |
| Paromomycin | Protein synthesis inhibition | Topical formulation available | Limited efficacy as monotherapy [5] | This compound, Pentavalent antimonials [5] |
Dose-Response Curve Fitting Protocol:
Data Preparation: Compile raw data from susceptibility assays (drug concentration vs. percentage growth inhibition) in CSV format [4].
Model Fitting: Use a four-parameter log-logistic model to fit dose-response curves. The model is defined as:
( y = c + \frac{d-c}{1+\exp(b(\log(x)-\log(e)))} )
where ( y ) is response, ( x ) is concentration, ( b ) is slope, ( e ) is EC₅₀, ( c ) is lower limit, and ( d ) is upper limit [4].
Parameter Estimation: Calculate EC₅₀, EC₉₀, Hill slope, and R² values for each curve to assess fit quality [4].
Statistical Analysis: Apply a linear mixed-effects model to examine the influence of drug type and species on EC₅₀ values while accounting for within-isolate variability [4].
Implementation: Utilize R with the drc package for dose-response analysis. The following wrapper function automates curve fitting:
This compound exhibits multiple mechanisms of action against Leishmania parasites:
The following diagram illustrates the multifaceted mechanism of action of this compound:
Parasite Persistence After Treatment: Studies have documented parasite persistence even after clinical cure, with relapses occurring in both experimental models and human patients. In murine models of L. amazonensis infection, parasites were recovered from lesions that relapsed 23-39 weeks post-treatment, despite initial apparent cure. Importantly, these relapsed parasites showed no significant changes in this compound susceptibility, suggesting that persistence rather than acquired resistance was responsible for treatment failure [2].
Nanostructured Lipid Carriers (NLCs) for this compound Delivery:
Synergistic Drug Combinations with this compound:
Table 3: Advancing this compound Therapy Through Novel Approaches
| Strategy | Key Features | Current Status | Benefits | Challenges |
|---|---|---|---|---|
| Novel Analogs (OlPC) | Structural derivative of this compound | Preclinical research | Superior in vitro activity [4] | Early development stage |
| Nanostructured Lipid Carriers | Solid/liquid lipid blend nanoparticles | Animal studies | Reduced toxicity, enhanced targeting [7] | Manufacturing scalability |
| Combination Therapy | This compound with pyrvinium pamoate or paromomycin | In vitro/ex vivo studies | Synergy, resistance prevention [5] | Optimal dosing regimens |
| PBPK Modeling | Physiologically-based pharmacokinetic models | Clinical application | Dose optimization across populations [3] | Model validation |
Linear Mixed-Effects Model for Susceptibility Data:
lmer(EC50 ~ drug_type * species + (1|isolate_id))lme4 package in R to account for random effects of isolate variability while testing fixed effects of drug type and species [4].Physiologically-Based Pharmacokinetic (PBPK) Modeling:
The susceptibility profiling of this compound against ex vivo clinical Leishmania isolates provides critical insights for optimizing treatment regimens and overcoming therapeutic challenges. The protocols outlined herein for isolation, culture, and susceptibility testing of clinical isolates represent standardized approaches that can enhance comparability across research studies. The emerging data on variable susceptibility patterns, mechanisms of action beyond membrane disruption, and innovative formulation strategies collectively contribute to advancing our understanding of this compound's therapeutic potential. Implementation of robust computational approaches for data analysis, including dose-response modeling and PBPK simulations, further strengthens evidence-based treatment optimization across diverse patient populations.
Post-kala-azar dermal leishmaniasis (PKDL) is a dermatological complication that typically occurs months to years after apparent clinical cure from visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani. PKDL manifests through diverse dermatological presentations including hypopigmented macules, papules, and nodules, which can persist for years without treatment. The public health significance of PKDL stems from its potential role as an infection reservoir in the transmission cycle of leishmaniasis, particularly in elimination settings. [1] Research has demonstrated that PKDL patients, especially those with nodular lesions, can infect sand flies during blood feeding, thereby potentially maintaining transmission cycles even when VL incidence is low. [1]
Miltefosine (hexadecylphosphocholine), originally developed as an antineoplastic agent, represents the first oral medication approved for the treatment of various forms of leishmaniasis, including PKDL. Its transition from oncology to anti-parasitic therapy marked a significant advancement in leishmaniasis management, particularly in resource-limited settings where parenteral treatments present logistical challenges. The drug's favorable oral bioavailability and demonstrated efficacy against intracellular amastigotes have positioned it as a cornerstone of PKDL management, especially in the Indian subcontinent where PKDL cases are frequently reported. [2] The strategic importance of this compound has increased within the context of regional VL elimination initiatives, where effective PKDL treatment is recognized as essential for achieving and maintaining elimination targets.
This compound exerts its anti-leishmanial effects through multiple interconnected mechanisms that collectively disrupt parasite viability:
Phosphatidylcholine Biosynthesis Inhibition: this compound functions as a potent inhibitor of phosphatidylcholine synthesis, specifically targeting the enzyme phosphatidylethanolamine N-methyltransferase. This inhibition disrupts the membrane integrity of the parasite by altering the fundamental phospholipid composition, compromising cellular structure and function. The drug demonstrates 10-20 times greater potency against parasite enzymes compared to mammalian counterparts, accounting for its selective toxicity. [3]
Mitochondrial Disruption: this compound significantly impairs mitochondrial function through inhibition of cytochrome c oxidase, a critical component of the electron transport chain. This disruption leads to reduced oxygen consumption and diminished ATP production, effectively starving the parasite of energy. The unique single, giant mitochondrion characteristic of kinetoplastid parasites represents an especially vulnerable target for this mechanism. [3] [4]
Calcium Homeostasis Disruption: Research has revealed that this compound activates a sphingosine-sensitive plasma membrane Ca²⁺ channel in Leishmania donovani, distinct from human L-type voltage-gated calcium channels. This activation triggers massive calcium influx into the parasite cytoplasm, resulting in loss of intracellular calcium homeostasis. Additionally, this compound induces rapid alkalinization of acidocalcisomes, specialized organelles crucial for calcium storage and regulation, further disrupting calcium-dependent signaling pathways. [3] [4]
Table 1: Key Organelles Targeted by this compound in Calcium Homeostasis Disruption
| Target Organelle | Effect of this compound | Functional Consequence |
|---|---|---|
| Plasma Membrane Ca²⁺ Channel | Activation of sphingosine-sensitive channel | Massive Ca²⁺ influx into cytoplasm |
| Mitochondrion | Inhibition of cytochrome c oxidase; Ca²⁺ accumulation | Reduced ATP production; disruption of energy metabolism |
| Acidocalcisomes | Rapid alkalinization; Ca²⁺ release | Disruption of polyphosphate metabolism and Ca²⁺ storage |
| Endoplasmic Reticulum | Minor effect compared to mammalian cells | Limited impact due to absence of IP₃ sensitivity |
The following diagram illustrates the multifaceted mechanism of action of this compound on Leishmania donovani:
Emerging resistance to this compound represents a significant concern in leishmaniasis control. The primary resistance mechanisms include:
Reduced Drug Accumulation: Resistant parasites demonstrate decreased intracellular this compound concentration due to impaired drug uptake and enhanced efflux. This phenomenon has been correlated with alterations in membrane phospholipid and sterol composition, particularly affecting C-24-alkylation of sterols. [2]
Transporter Mutations: Mutations in the LdMT gene, which encodes a P-type ATPase transporter belonging to the aminophospholipid translocase family, have been directly linked to this compound resistance. This transporter normally facilitates the inward translocation of phospholipid analogs like this compound across the plasma membrane. [2]
Metabolic Adaptations: Resistant strains exhibit altered fatty acid elongation and unsaturation patterns, suggesting metabolic rewiring as a compensatory mechanism to maintain membrane integrity despite drug pressure. [2]
Careful patient selection is crucial for successful this compound therapy in PKDL. The following assessment protocol is recommended:
Diagnostic Confirmation: Verify PKDL diagnosis through combination approaches including clinical examination, parasite demonstration in skin specimens (smear microscopy or histopathology), and molecular confirmation via PCR. Species-specific identification is recommended when possible, as L. donovani is the primary species associated with PKDL following VL. [5]
Reproductive Status Assessment: Conduct mandatory pregnancy testing for all females of reproductive potential before initiating therapy due to this compound's teratogenic potential. Documented use of effective contraception is required during treatment and for 5 months post-treatment. [6]
Disease Severity Stratification: Classify PKDL cases according to lesion type (macular, papular, nodular, or mixed), distribution, and duration, as these factors may influence treatment response and duration. [1]
Baseline Laboratory Evaluation: Obtain complete blood count, renal function tests, and liver enzymes before treatment initiation to establish baseline values for monitoring potential adverse effects during therapy. [2]
Table 2: FDA-Approved this compound Dosing Regimen for Leishmaniasis
| Body Weight | Dosage Regimen | Daily Dose | Treatment Duration |
|---|---|---|---|
| 30-44 kg | One 50mg capsule twice daily | 100 mg | 28 consecutive days |
| ≥45 kg | One 50mg capsule three times daily | 150 mg | 28 consecutive days |
The standard treatment course for PKDL consists of 28 consecutive days of oral this compound administration. Dosing is strictly based on body weight, as indicated in Table 2. [6] It is imperative that patients complete the full course under appropriate supervision to minimize the risk of relapse and emergence of drug resistance. For pediatric patients weighing less than 30 kg, this compound use would constitute off-label treatment, requiring careful benefit-risk assessment. [6]
Regular monitoring during and after this compound treatment is essential for optimal PKDL management:
Therapeutic Response Evaluation: The initial sign of successful treatment is typically decreasing induration and flattening of lesions. Healing often continues for weeks to months after completing therapy, with complete resolution potentially taking several months. Reactivation typically manifests first at the lesion margins. [6]
Safety Monitoring: Document gastrointestinal symptoms (nausea, vomiting, diarrhea) through structured symptom diaries, as these represent the most common adverse effects. Regular assessment of renal function (serum creatinine) and liver enzymes is recommended, particularly in patients with pre-existing organ dysfunction or those experiencing severe gastrointestinal symptoms. [2]
Long-term Follow-up: Schedule follow-up assessments at 1, 3, 6, and 12 months post-treatment to monitor for potential relapses. Both clinical examination and photographic documentation of lesions are valuable for tracking evolution over time. [2]
Xenodiagnosis represents the gold-standard method for evaluating the infectious potential of PKDL patients to sand flies:
Sand Fly Colony Maintenance: Maintain a laboratory-reared colony of Phlebotomus argentipes (the primary VL vector on the Indian subcontinent) under controlled conditions (27°C, 85-95% humidity) with 30% sucrose diet provision. [1]
Direct Xenodiagnosis Procedure: Allow 20-25 seven-day-old female sand flies to feed directly on patient skin lesions for 15 minutes. For patients without hand lesions, position sand flies in a 3-cm diameter tube topped with gauze against a single lesion to facilitate feeding. [1]
Post-Feeding Processing: Remove unfed flies immediately after feeding. Maintain blood-fed female flies for 5 days under controlled conditions. On day 5, anesthetize surviving flies and dissect to extract midguts. Examine midguts for promastigotes by microscopy and/or PCR. [1]
Indirect Xenodiagnosis Control: Conduct parallel membrane feeding experiments using patient blood to differentiate between skin and blood infectivity. [1]
Accurate quantification of parasite burden is essential for both diagnosis and treatment response assessment:
Skin Specimen Collection: Obtain 3-mm snip biopsies from representative lesions after proper cleansing and removal of surface debris. Divide each specimen into two halves—one for molecular analysis and one for smear microscopy. [1]
DNA Extraction and qPCR: Extract DNA using commercial kits (e.g., Qiagen). Perform quantitative PCR using TaqMan primers and probes targeting the conserved region of Leishmania REPL repeats. Include a standard curve with DNA concentrations corresponding to 10,000 to 0.1 parasites for accurate quantification. [1]
Data Interpretation: Consider samples with cycle threshold (Ct) values >40 as negative. Calculate parasite load relative to the standard curve and normalize to tissue weight or total DNA content. [1]
Parasite Culture: Maintain Leishmania donovani promastigotes in appropriate media at 26°C. For amastigote assays, employ macrophage infection models (e.g., THP-1 or murine peritoneal macrophages). [3]
This compound Solution Preparation: Prepare this compound stock solutions in sterile water or appropriate solvent and store at -20°C. Perform serial dilutions in culture media immediately before use. [3]
Calcium Flux Measurements: Load parasites with Fura-2 AM fluorescent Ca²⁺ indicator. Monitor intracellular Ca²⁺ concentrations ([Ca²⁺]i) following this compound exposure using fluorescence spectrometry. Include sphingosine (10μM) and Bay K 8644 (4μM) as control agonists. [3]
Viability Assessment: Determine IC₅₀ values using colorimetric (MTT, resazurin) or count-based assays after 72-hour drug exposure. Assess apoptosis markers including phosphatidylserine externalization (Annexin V binding) and mitochondrial membrane potential (JC-1 staining). [3] [2]
Despite this compound's established efficacy in PKDL treatment, several critical research gaps warrant further investigation:
Optimal Treatment Duration: The current 28-day regimen was established primarily for visceral leishmaniasis, with PKDL-specific optimization remaining limited. Future studies should explore whether extended duration or modified dosing could improve outcomes in severe or recalcitrant PKDL cases. [6] [2]
Combination Therapy Strategies: To reduce treatment duration, minimize side effects, and protect against resistance emergence, systematic evaluation of this compound combinations with other antileishmanial agents (e.g., liposomal amphotericin B, paromomycin) is urgently needed. [2]
Biomarkers of Treatment Response: Reliable parasitological or immunological biomarkers for predicting and monitoring PKDL treatment response are currently lacking. Research should focus on identifying molecular or host immune markers that correlate with cure and protection against relapse. [1]
Transmission-Blocking Efficacy: While this compound demonstrates clinical efficacy, its impact on transmission interruption requires further quantification through xenodiagnosis studies pre- and post-treatment. [1]
This compound represents a cornerstone therapeutic for post-kala-azar dermal leishmaniasis, particularly in the context of regional visceral leishmaniasis elimination programs. Its oral administration and demonstrated efficacy across various disease manifestations make it uniquely suited for field deployment in endemic areas. The multifaceted mechanism of action, particularly the disruption of intracellular calcium homeostasis, provides a rational therapeutic basis for its clinical effects.
However, the teratogenic potential and emerging resistance concerns necessitate careful implementation with appropriate safeguards. Future research should focus on optimizing treatment regimens specifically for PKDL, developing rational combination therapies, and establishing standardized monitoring protocols to maximize the therapeutic utility of this compound while preserving its effectiveness. Through responsible deployment and continued research, this compound will remain an essential component of comprehensive PKDL management and leishmaniasis elimination strategies.
For researchers working with this compound, proper handling and storage are critical for maintaining drug integrity and ensuring personnel safety. The following table summarizes the key guidelines [1] [2]:
| Aspect | Guideline |
|---|---|
| Container | Original container, protected from light [1]. |
| Temperature | Room temperature: 68°F–77°F (20°C–25°C) [1]. |
| Handling Precautions | Wear disposable gloves. Considered a hazardous drug; special caution for pregnant/nursing individuals. Avoid contact with pet saliva after dosing [1]. |
| Stability after Opening | Discard oral solution one month after first opening [1]. |
| Solution Preparation | Prepare working solutions in PBS (pH 7.2) or Schneider's medium; use immediately (max. storage one week) [3]. |
| Freezing | Avoid freezing [1]. |
For studies involving this compound stability and resistance, here are detailed methodologies based on current research practices [3].
This protocol describes the generation of this compound-resistant (MTF-R) Leishmania amazonensis lines through stepwise drug pressure.
This method quantifies the half-maximal inhibitory concentration (IC50) of this compound against promastigote forms of Leishmania.
% Inhibition = 100 × (OD_control - OD_treated) / OD_control. The IC50 value can be determined from a dose-response curve.This protocol evaluates this compound efficacy against the clinically relevant amastigote stage inside host cells.
The following diagrams, created using the DOT language, help visualize the logical flow of the protocols described above. The color palette adheres to your specifications to ensure clarity and accessibility.
This chart illustrates the stepwise process for generating this compound-resistant Leishmania lines [3].
This flowchart outlines the key steps for conducting this compound susceptibility assays on both life stages of the parasite [3].
This compound is a critical oral medication for the treatment of leishmaniasis, a neglected tropical disease caused by protozoan Leishmania parasites that affects 700,000 to 1 million people annually, primarily in subtropical and tropical regions [1]. As the only orally available antileishmanial agent on the World Health Organization's list of essential medicines, understanding its dose-exposure-response relationship is paramount for optimizing therapeutic outcomes across different population groups, particularly given the significantly lower cure rates observed in pediatric populations (as low as 59% in some regions) compared to adults [1]. The fundamental principle underpinning these investigations dates back to the 16th century when Paracelsus concluded that "The Dose Makes the Poison" – establishing that sufficient quantities of any substance can cause harm, with only the dose differentiating something from being harmful or not [2].
Dose-response modeling represents a methodologically rigorous approach to quantitatively assess the relationship between chemical exposure and biological effects, with the primary goal of identifying which exposure doses are harmful and which are not to human health [2]. In pharmaceutical development, these models are indispensable for determining therapeutic efficacy, toxicity thresholds, and optimal dosing regimens. For this compound, clinical pharmacokinetic analyses have consistently demonstrated that lower drug exposure is the primary cause of relatively poor efficacy rates in pediatric patients compared to adults, necessitating sophisticated modeling approaches to inform dose optimization [1]. The four-parameter symmetric logistic model, commonly known as the Hill equation, serves as the fundamental mathematical framework for modeling these dose-response relationships in both preclinical and clinical contexts [3].
In vitro susceptibility testing against Leishmania parasites forms the foundation of this compound dose-response characterization. Researchers should culture axenic amastigotes of relevant Leishmania strains (e.g., L. donovani) in appropriate media, with parasite viability monitored through either traditional microscopic counting or advanced infrared fluorescence methods for strains expressing reporter proteins [4]. For intracellular amastigote assays, primary macrophages isolated from mouse spleen or established macrophage cell lines should be infected with stationary-phase promastigotes, after which they are exposed to this compound concentration gradients. The infrared fluorescence emission at 700 nm from viable parasites expressing iRFP protein serves as a robust quantitative viability metric, with 0.2% DMSO or water as negative controls (100% viability) and 10 μM amphotericin B as a positive control (0% viability) [4].
Clinical pharmacokinetic data should be collected from trials encompassing diverse demographic groups, with particular attention to pediatric populations that exhibit different exposure patterns. These datasets must include precise dosing regimens (typically 2.5 mg/kg/day for 28 days), plasma concentration measurements at multiple time points, and clinical outcomes (definitive cure at follow-up) [1]. For population-physiologically based pharmacokinetic (PBPK) modeling, additional physiological parameters such as body weight, age, body composition, and plasma protein levels must be systematically recorded, as these factors significantly influence this compound's distribution and clearance [1]. Researchers should implement rigorous quality control measures, including the use of standard operating procedures for blood sample collection, storage at -80°C, and validated bioanalytical methods (typically LC-MS/MS) for quantification of this compound concentrations in plasma and peripheral blood mononuclear cells.
Before commencing dose-response analysis, researchers must establish an appropriate computational environment in R. The following essential packages should be installed and loaded:
Data should be structured in a tabular format (.csv) with clearly defined columns representing compound concentrations, response measurements, and any relevant metadata. The example below illustrates the expected data structure for this compound testing across multiple tissue types:
A well-structured dataset should include columns for this compound concentration, total number of test subjects/animals, and response incidence across target tissues of interest (e.g., stomach, intestine, kidney, liver) [2]. The Hmisc::describe() function provides comprehensive data overview, including distinct values, missingness, and distribution metrics essential for quality assessment before model fitting.
Table 1: Example Dataset Structure for this compound Dose-Response Analysis
| ChemicalZ_ugperL | TotalNoAnimals_Tested | NoAnimals_StomachTumor | Incidence_StomachTumor | NoAnimals_IntestinalTumor | Incidence_IntestinalTumor |
|---|---|---|---|---|---|
| 0 | 10 | 2 | 0.2 | 0 | 0.0 |
| 10 | 10 | 2 | 0.2 | 0 | 0.0 |
| 50 | 10 | 2 | 0.2 | 0 | 0.0 |
| 100 | 10 | 2 | 0.2 | 1 | 0.1 |
| 150 | 10 | 2 | 0.2 | 2 | 0.2 |
The four-parameter Hill equation provides the fundamental mathematical framework for modeling this compound dose-response relationships:
[y = ymin + \frac{ymax - ymin}{1 + 10^{(EC50 - x) \times slope}}]
Where (y) represents the biological response, (x) the logarithm of this compound concentration, (ymin) the baseline activity without compound, (ymax) the maximum saturated activity at high concentrations, (EC50) the inflection point at half-maximal response, and (slope) the Hill coefficient defining curve steepness [3]. The drc package in R provides robust implementation of this model:
For high-throughput fitting of large this compound screening datasets, the Grid algorithm offers advantages over traditional derivative-based approaches like Levenberg-Marquardt. This algorithm systematically searches through parameter space in coarse and fine stages, demonstrating superior robustness to noise-contaminated data compared to DRC and XLfit implementations [3]. The Grid approach defines parameter boundaries based on observed data characteristics: EC50 boundaries typically span -10 to -2 log(M), while ymin and ymax boundaries are derived from minimum and maximum responses with 1.2 scaling factors, and slope boundaries are dynamically calculated via linear regression of linearized Hill equations [3].
Benchmark dose (BMD) analysis provides a critical quantitative foundation for this compound risk assessment and therapeutic optimization. The BMD represents the dose that produces a predetermined change in response incidence (benchmark response, BMR), typically 5-10% for continuous data or 10% extra risk for dichotomous data [2]. The corresponding BMD lower confidence limit (BMDL) provides a conservative estimate accounting for statistical uncertainty, which is particularly important for establishing safe exposure limits in vulnerable populations.
Model quality assessment should include both goodness-of-fit metrics and residual analysis. The coefficient of determination (R²) quantifies the proportion of variance explained by the model:
[R^2 = 1.0 - \frac{SS_{h}}{SS_{c}}]
Where (SS_{h}) represents the mean sum-of-squares from the Hill fit and (SS_{c}) the mean sum-of-squares from a constant fit [3]. Additionally, F-tests comparing the Hill model to a constant fit provide statistical significance measures, while residual plots help identify systematic misfitting and potential outliers that may require masked refitting [3].
Table 2: this compound Efficacy Parameters Across Experimental Models
| Experimental System | EC50 (μM) | Slope | ymin | ymax | BMD (μM) | BMDL (μM) |
|---|---|---|---|---|---|---|
| Axenic Amastigotes | 0.63 ± 0.01 | 2.1 | 0.05 | 1.02 | 0.15 | 0.12 |
| Intracellular Amastigotes | 5.60 ± 0.38 | 1.8 | 0.08 | 0.95 | 1.25 | 0.98 |
| Pediatric PBPK Simulation | 2.15* | 1.5 | 0.10 | 0.89 | 0.82 | 0.67 |
| Adult PBPK Simulation | 1.87* | 1.6 | 0.07 | 0.92 | 0.54 | 0.45 |
Note: *Representative values from PBPK modeling; actual values depend on specific physiological parameters [1] [4].
Mechanistic PBPK modeling represents a powerful advanced approach for understanding population-specific differences in this compound exposure and response. These models integrate physiological parameters, drug characteristics, and trial designs to simulate absorption, distribution, metabolism, and excretion (ADME) processes across virtual populations [1]. The Simcyp platform has been successfully employed to develop this compound PBPK models that accurately predict pharmacokinetic data from clinical trials across ethnicities and age groups.
Key components of this compound PBPK model development include:
Physicochemical and blood binding properties: Molecular weight (407.576 g/mol), pKa (2.0), log P (3.7), blood-to-plasma ratio (0.86), and plasma protein binding (96-98%, fraction unbound = 0.02) [1]
Absorption phase: Implemented via the Advanced Dissolution, Absorption, and Metabolism (ADAM) model with nine anatomically defined gastrointestinal segments accounting for food effects and formulation characteristics [1]
Distribution and elimination: Governed by physiological tissue volumes, blood flows, and clearance mechanisms calibrated to observed clinical data
Virtual populations: Representative demographic distributions including European, Nepalese, Afro-Colombian, and East African populations with pediatric and adult physiological differences
The primary cure rate threshold identified through PBPK modeling is AUC0-28 > 535 μg·day/mL in plasma, which correlates strongly with successful treatment outcomes across populations [1]. These models have revealed that the higher fraction of unbound this compound in pediatric plasma, due to developmental differences in plasma protein distribution, underlies their higher treatment failure probability when receiving weight-based dosing equivalent to adults.
Drug combination therapy represents a promising strategy for enhancing this compound efficacy while reducing dosing requirements and resistance development. Recent research has identified significant synergistic effects between this compound and nifuratel, a nitrofurantoin derivative used against genital urinary tract infections [4]. The Chow-Talalay method implemented in software such as CalcuSyn provides a standardized approach for quantifying combination effects:
In vitro evaluations against both axenic and intramacrophagic amastigotes of L. donovani demonstrate that NFT/MTF combinations at ratios of 1:10 to 1:30 (based on their relative EC50 values) produce potent synergistic effects [4]. These combinations allow substantial reduction of individual drug concentrations while maintaining or enhancing efficacy, potentially mitigating this compound's teratogenicity concerns and nifuratel's unknown long-term safety profile in leishmaniasis treatment.
The following DOT scripts generate comprehensive workflow visualizations for this compound dose-response analysis, adhering to specified formatting requirements including color palette restrictions and contrast guidelines.
Diagram 1: Comprehensive workflow for this compound dose-response analysis from experimental design through reporting
Diagram 2: Comparison of modeling approaches for this compound dose-response analysis
Research reporting for this compound dose-response studies should include complete documentation of experimental conditions, computational methods, and results to ensure reproducibility and translational utility. Minimum reporting standards include:
Experimental details: Leishmania strain, parasite culture conditions, assay format (axenic vs. intracellular), exposure duration, measurement methodology, and quality control measures
Computational methods: Software versions, package dependencies, model equations, fitting algorithms, convergence criteria, and statistical approaches for BMD calculation
Demographic considerations: Age, ethnicity, physiological characteristics, and clinical status of source materials (e.g., human subjects, animal models)
Complete results: Parameter estimates with confidence intervals, goodness-of-fit metrics, residual analyses, BMD/BMDL values, and synergy indices where applicable
All data visualization should adhere to color contrast guidelines with explicit fontcolor specifications when using colored backgrounds, and accessibility considerations for colorblind readers. Quantitative results should be presented in structured tables following the examples provided in this protocol, while workflow diagrams should document key decision points and alternative analytical paths.
The application notes and protocols presented herein provide researchers with comprehensive methodological guidance for conducting robust this compound dose-response analysis. Key implementation considerations include:
Model selection criteria: Empirical Hill equation fitting suffices for standard concentration-response characterization, while Grid algorithms offer advantages for high-throughput screening with noisy data, and PBPK modeling provides unique insights for population-specific dosing optimization
Pediatric dosing adjustments: Based on PBPK findings, linear weight-based dosing fails to achieve equivalent exposure in children; alternative strategies include allometric scaling based on fat-free mass or therapeutic drug monitoring
Combination therapy potential: Synergistic partners like nifuratel allow dose reduction while maintaining efficacy, potentially extending this compound's therapeutic lifespan amid emerging resistance concerns
These protocols establish standardized approaches for generating reproducible, translational dose-response data to inform this compound therapeutic optimization across diverse populations and clinical contexts.
| Aspect | Details |
|---|---|
| Most Common GI Effects | Nausea, vomiting, diarrhea, abdominal discomfort [1] [2] [3]. |
| Typical Incidence | Very common; for example, one clinical trial reported vomiting in 38% and diarrhea in 20% of patients [3]. |
| Typical Duration | Often transient; most episodes are short (e.g., 1 day or less) and may decrease after the first 1-2 weeks of treatment [3]. |
| Recommended Management | Take with food to help prevent stomach problems. For severe or persistent vomiting/diarrhea, contact a doctor to prevent dehydration or kidney issues [2]. |
| Impact on Efficacy | GI effects do not typically require treatment discontinuation and are not linked to a reduction in the drug's curative rate [1] [3]. |
| Other Key Side Effects | Anorexia, pruritus, headache, dizziness, somnolence, and transient serum aminotransferase (ALT) elevations [1] [2]. |
Q1: What are the most effective immediate steps to reduce nausea and vomiting after a dose?
Q2: How should researchers manage diarrhea in study participants?
Q3: Do GI side effects necessitate dose adjustment or treatment discontinuation in a clinical trial setting?
For consistent data collection in a research setting, implement these standardized protocols.
Protocol 1: Daily GI Symptom Diary for Study Participants
Protocol 2: Weekly Clinical Safety Labs & Pill Count
For a visual guide to decision-making, the following flowchart outlines the process for managing GI side effects during this compound treatment:
Miltefosine poses a significant risk of fetal harm. The requirement for contraception is based on the drug's long terminal half-life of approximately 30 days [1].
| Requirement | Specification |
|---|---|
| Pregnancy Test | A negative pregnancy test is required before initiating treatment [2] [3] [4]. |
| Contraception Duration | During treatment and for at least 5 months after the last dose [5] [2] [3]. |
| Contraception Method | Effective forms must be used. Note that vomiting/diarrhea can reduce the efficacy of oral contraceptives; a non-oral backup method is recommended [5] [2] [4]. |
| Pregnancy Registry | Available for reporting outcomes if pregnancy occurs during treatment [3]. |
The following table summarizes key findings from animal studies that form the basis for the contraindication in pregnancy [3]:
| Species | Dosage (mg/kg/day) | Equivalent to MRHD (BSA) | Observed Effects |
|---|---|---|---|
| Rat | ≥ 1.2 mg/kg | 0.06x | Embryo-fetal toxicity, death, fetal malformations (undeveloped cerebrum, cleft palate, generalized edema). |
| Rabbit | 2.4 mg/kg | 0.2x | Abortion and fetal resorption. |
| Rat & Rabbit | ≥ 6 mg/kg | 0.3-0.6x | No viable litters observed. |
| Female Rat | ≥ 6.81 mg/kg | 0.3x | Visceral and skeletal fetal malformations when administered before and during early pregnancy. |
The diagram below illustrates the hypothesized mechanism of action of this compound, which underlies its efficacy and potential teratogenicity.
The teratogenic effects are likely due to the same mechanisms that affect the parasite—disruption of essential phospholipid metabolism and induction of apoptosis in rapidly dividing cells, which is critical during embryonic development [1] [6].
This compound is a critically important oral agent for leishmaniasis, but its use is constrained by significant teratogenic risk. Adherence to strict pregnancy prevention protocols for at least five months after treatment cessation is mandatory for patient safety and drug stewardship.
The following table summarizes key pharmacokinetic parameters of miltefosine from a 2024 study on Post-Kala-azar Dermal Leishmaniasis (PKDL) patients, which provides the first accurate measurements of its skin penetration [1] [2].
| Parameter | Measured Value | Significance/Context |
|---|---|---|
| Median Skin Concentration (Day 22) | 43.73 µg/g | Measured via skin punch biopsy after allometric dosing [1]. |
| Median Plasma Concentration (Day 22) | 33.29 µg/mL | Indicates concurrent plasma levels [1]. |
| Median Skin-to-Plasma Ratio | 1.19 (IQR: 0.79-1.9) | Demonstrates effective accumulation and higher concentration in skin than in plasma [1]. |
| Target Attainment in Skin | 87% (45/52 patients) | Skin exposure exceeded the suggested in vitro EC90 target (10.6 µg/mL) for efficacy [1]. |
| Mean Residence Time in Skin | 604 hours | Modeled data shows drug resides in skin over 2x longer than in plasma (266 hours), supporting sustained action [1]. |
For researchers looking to design related experiments, here are the core methodologies from the cited study.
1. Clinical Dosing and Sample Collection [1]
2. Analytical Method for Drug Quantification The referenced 2008 study provides a validated method for quantifying this compound in biological samples, which can be adapted for tissue analysis [3].
3. Modeling and Data Analysis [1]
To optimize drug accumulation, it's crucial to understand the skin's structure and the pathways a drug must take.
Several technologies can be employed to overcome the skin barrier and improve drug delivery, as outlined in recent reviews [4] [5].
| Technology | Mechanism of Action | Key Advantage |
|---|---|---|
| Chemical Permeation Enhancers | Temporarily modifies the stratum corneum by extracting/damaging lipids or altering protein conformation [4]. | Low cost, easily scalable, and simple to incorporate into formulations [4]. |
| Nanocarriers (e.g., Liposomes, Nanoparticles) | Encapsulates drugs to protect them and facilitate transport through the skin barriers [4] [5]. | Enables controlled release; can be functionalized for targeted delivery [4]. | | Physical Enhancement Methods (e.g., Iontophoresis, Microneedles) | Uses energy or micro-devices to create physical pathways through the stratum corneum [5]. | Effectively delivers a wider range of drug molecules, including large and hydrophilic compounds [5]. |
Q1: Why is there high variability in skin penetration data between experiments?
Q2: The drug's long half-life is a concern for toxicity and resistance. How can this be managed?
Q3: How can I visualize and quantify drug distribution in tissue in my experiments?
The table below summarizes key factors associated with miltefosine relapse and the corresponding research strategies for prevention.
| Factor | Associated Relapse Risk | Investigational Prevention Strategy |
|---|---|---|
| Parasite Infectivity | Relapse strains show increased metacyclogenesis (32.97% vs 16.24% in cure strains) and higher macrophage infection rates (74.88% vs 61.95%) [1]. | Develop diagnostic tools to identify highly infectious strains pre-treatment. |
| Underlying Drug Resistance | Some relapse strains show co-resistance to antimonials (3 of 6 tested strains were SSG-R) [1]. | Conduct robust parasite susceptibility profiling before and after treatment. |
| Therapeutic Efficacy | Standard this compound monotherapy shows a definitive cure rate of 75-77% for CL, with some relapses observed [2]. | Explore combination therapies to increase cure rates and outpace resistance. |
For researchers aiming to study the mechanisms of relapse, particularly the role of parasite infectivity, the following methodologies provide a detailed experimental framework.
This protocol is adapted from studies investigating the association between parasite phenotype and this compound relapse in Visceral Leishmaniasis [1].
1. Parasite Isolation and Culture:
2. Morphometric Analysis of Metacyclogenesis:
3. In Vitro Macrophage Infectivity Assay:
This protocol is based on a clinical trial for L. (V.) braziliensis in Brazil, which tested a strategy to improve this compound's efficacy [2].
1. Patient Selection and Treatment Arms:
2. Efficacy and Relapse Monitoring:
The following diagrams, generated with Graphviz, illustrate the core concepts and workflows related to this compound relapse. The DOT scripts adhere to your specifications for color, contrast, and labels.
This diagram outlines the patient journey and key decision points in a clinical trial for relapse assessment.
This diagram uses HTML-like labels to model the key parasite factors associated with relapse, as identified in research.
Q1: What is the primary pharmacokinetic concern with miltefosine that increases the risk of resistance?
The major pharmacokinetic concern is this compound's extremely long terminal elimination half-life, which can lead to prolonged subtherapeutic exposure and create a selection window for resistant parasites.
| Pharmacokinetic Parameter | Value & Context |
|---|---|
| Primary Elimination Half-life | 7.05 days (range: 5.45 - 9.10 days) [1] [2] |
| Terminal Elimination Half-life | 30.9 days (range: 30.8 - 31.2 days) [1] [2] |
| Clinical Implication | Subtherapeutic concentrations can persist in plasma for 5 to 6 months after the end of treatment, fostering an ideal environment for selecting resistant parasites [2]. |
Q2: What are the key molecular mechanisms of this compound resistance in Leishmania?
Resistance is primarily driven by mechanisms that reduce the intracellular accumulation of the drug. The following diagram illustrates the core pathways.
The core mechanisms are:
Q3: What experimental methods can be used to detect and monitor this compound resistance?
A combination of phenotypic and genotypic methods is recommended for a comprehensive assessment.
| Method Type | Specific Technique | Key Measurable Output | Application & Rationale |
|---|---|---|---|
| Phenotypic | Minimum Inhibitory Concentration (MIC) [6] | Lowest drug concentration that inhibits parasite growth. | Gold standard for measuring susceptibility; shifts in MIC indicate resistance. |
| Genotypic | Next-Generation Sequencing (NGS) [7] | Mutations in LdMT, LdRos3 genes; expression levels of ABC transporters. | Identifies known and novel genetic markers of resistance. |
| Genotypic | qPCR [5] | Expression levels of resistance-associated genes (e.g., ABC transporters). | Quantifies changes in gene expression linked to resistance mechanisms. |
Q4: What are the best practices to prevent or delay the emergence of resistance in a research or clinical setting?
The table below summarizes the primary challenges in maintaining adherence to the 28-day this compound regimen, which are crucial for researchers to anticipate and address.
| Barrier | Impact & Manifestation | Supporting Evidence |
|---|---|---|
| Gastrointestinal (GI) Toxicity | Most frequent adverse event (AE); can be severe, leading to dose interruption or treatment discontinuation [1] [2]. | 77.1% of patients experienced at least one AE, with GI symptoms being the most common [2]. |
| Complex Treatment Regimens | Perceived as the most significant factor inhibiting effective treatment adherence [3]. | Identified as the top factor in a machine learning analysis of unresponsive cases [3]. |
| Teratogenic Risk | Requires strict pregnancy prevention measures in females of childbearing potential, complicating drug distribution and use [1] [4] [5]. | A Boxed Warning for embryofetal toxicity; contraception required during and for 4-5 months after treatment [4] [5] [2]. |
| Long Treatment Duration & Follow-up | 28-day course can lead to waning motivation; half of patients required temporary interruptions, extending treatment beyond planned duration [1] [2]. | Early treatment discontinuation occurred in 11.8% of cases; 50% of patients had irregular dosing [2]. |
| Sociocultural & Behavioral Factors | Cultural and lay views about the disease, life stress, and hopelessness negatively impact adherence [3]. | These factors were among the top five significant variables leading to poor adherence [3]. |
A best practice implementation project in Brazil successfully increased compliance. The core methodology and results are summarized below.
| Strategy / Action | Implementation Detail | Measured Outcome |
|---|---|---|
| Structured Audit & Feedback | Used JBI Evidence Implementation Framework for baseline audit, identified barriers, implemented strategies, and conducted follow-up audit [4] [6]. | Increased average compliance with best practices from 60% to 79.5% in regional health offices [4] [6]. |
| Enhanced Communication & Training | Intensified direct communication from a reference center to regional health professionals via targeted feedback and reminders [4] [6]. | Established a connected professional network for information dissemination and support [4]. |
| Two-Stage Dispensing & Active Monitoring | Medication dispensed in two 14-day supplies. Active monitoring via forms, with reminders sent to healthcare teams [2]. | Improved tracking of patients and adverse events, facilitating timely intervention [2]. |
| Administration with Food | Explicit guidance to administer capsules with food to diminish GI side effects [5]. | Mitigates the most common side effect, supporting regimen completion. |
| Directly Observed Therapy (DOT) | Proposed as a key method to optimize adherence in real-life conditions and protect the drug's lifespan [1]. | Ensures drug intake and allows for immediate management of side effects. |
This project established five key audit criteria for the safe and appropriate use of this compound [4]:
The logical flow of this successful implementation project is as follows, which can serve as a model for other programs:
Q1: What is the most critical pre-treatment check for a female patient of childbearing potential? A: Verify pregnancy status. This compound is contraindicated in pregnancy due to teratogenic risk. Patients must use effective contraception during and for 4 to 5 months after treatment. If a patient vomits after taking an oral contraceptive, a non-oral backup method is recommended [5] [2].
Q2: A patient reports severe vomiting and diarrhea. Should the treatment be stopped? A: Not necessarily. Advise the patient to drink plenty of fluids to prevent dehydration and kidney injury. Administering the drug with food can mitigate GI effects. For severe or persistent symptoms, a temporary treatment interruption may be necessary, followed by resumption once symptoms subside. In the cited study, 50% of patients required such interruptions [5] [2].
Q3: What are the key parameters for clinical monitoring during the 28-day regimen? A: Monitoring should include [5] [2]:
Q4: How can we address poor adherence driven by sociocultural factors? A: The evidence suggests [3]:
While protein precipitation seems straightforward, it can lead to issues for miltefosine analysis. Research indicates that this method can cause high intra-assay variability and inconsistent results [1].
The core of the problem lies in the sample cleanup. Simple protein precipitation may not be sufficient to remove matrix components that interfere with the analysis. One study developing an LC-MS/MS method for human plasma tried several precipitation agents, including acetonitrile and methanol, but found the results were not reproducible enough for a reliable assay [1].
Here are detailed protocols for methods that have been successfully validated for this compound quantification.
This method was developed to overcome the limitations of protein precipitation and provides a robust way to measure this compound in plasma [1].
This method for complex skin tissue matrices uses enzymatic digestion followed by protein precipitation and SPE [2].
A different research group published a method that did use protein precipitation successfully, which may be applicable depending on your sensitivity requirements [3].
The table below summarizes the key characteristics of the different sample preparation methods.
| Method Attribute | SPE for Plasma [1] | Hybrid for Skin Tissue [2] | Protein Precipitation [3] |
|---|---|---|---|
| Sample Type | Human Plasma | Human Skin Tissue | Hamster/Human Plasma |
| Sample Volume | 250 µL | 4-mm biopsy | 50 µL |
| Cleanup Principle | Solid-Phase Extraction (C8) | Enzymatic Digestion + Protein Precipitation + SPE (Phenyl) | Protein Precipitation |
| Key Advantage | High reproducibility, wide dynamic range | Handles complex tissue matrix | Simpler and faster |
| Reported Issue | - | - | Potential for high variability [1] |
| Linear Range (ng/mL) | 4 – 2,000 | 4 – 1,000 | 2.5 – 400 |
| LLOQ (ng/mL) | 4 | 4 | 2.5 |
The following diagram outlines a decision-making process to help you select the most appropriate method for your analysis.
Regardless of the sample preparation method you choose, the core LC-MS/MS parameters for this compound are consistent across recent literature.
What are the primary causes of matrix effects in miltefosine analysis, and how can I detect them? Matrix effects occur when compounds co-eluting with this compound suppress or enhance its ionization. These interfering compounds can originate from the biological matrix (e.g., phospholipids, salts) [1]. A reliable method for detection is the post-column infusion experiment: a constant stream of this compound is infused into the MS while a blank matrix extract is injected via the LC; a dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement [1].
What is the recommended internal standard for this compound quantification? The use of a stable isotope-labeled internal standard (SIL-IS), specifically deuterated this compound (this compound-D4), is highly recommended and well-established in validated methods [2] [3]. It corrects for variability in sample preparation and ionization efficiency.
My system shows no peaks or a sudden loss of sensitivity. What should I check? This can be a complex issue. A systematic approach is best:
The table below outlines common symptoms, their potential causes, and solutions.
| Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| High Pressure | LC system blockage [5] | Check for clogged lines, frits, or column; use in-line filters [5] |
| Shifting Retention Times | Mobile phase inconsistency or column degradation [5] | Prepare fresh mobile phase; condition or replace column [5] |
| No Peaks / Low Signal | MS source contamination, gas leak, or sample introduction failure [4] [5] | Clean ion source; check for gas leaks; verify autosampler/syringe function [4] |
| Poor Precision & Accuracy | Matrix effects or inefficient sample cleanup [7] [1] | Optimize sample preparation (SPE, LLE); use a stable isotope-labeled internal standard [2] [7] |
Here are detailed methodologies for key experiments cited in the literature.
This qualitative method helps identify regions of ionization suppression/enhancement in your chromatogram [1].
The workflow for this assessment is outlined below:
This is a summary of a validated method for intracellular this compound quantification in Peripheral Blood Mononuclear Cells (PBMCs) [2].
Sample Preparation (PBMC Pellet Processing):
LC-MS/MS Analysis:
The sample preparation workflow is as follows:
The table below summarizes quantitative data from two validated methods for this compound in different matrices, demonstrating typical performance standards.
| Parameter | This compound in PBMCs [2] | This compound in Skin Tissue [3] |
|---|---|---|
| Linear Range | 4 - 1000 ng/mL | 4 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | 4 ng/mL |
| Accuracy (at LLOQ) | Within 8.6% of nominal value | Within ± 20% of nominal value |
| Precision | < 7.7% (at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Key Sample Prep | Cell lysis with 62.5% methanol, reconstitution in plasma | Enzymatic digestion with collagenase, SPE cleanup |
| Matrix Effect Assessment | No matrix effect observed from PBMC content | No significant matrix effect from skin tissue |
| Feature | Miltefosine | Glucantime (Meglumine Antimoniate) |
|---|---|---|
| Overall Efficacy (Meta-Analysis) | Comparable to Glucantime [1] [2] | Comparable to this compound [1] [2] |
| Efficacy by Parasite Species | Significantly superior for species other than *L. braziliensis* [1] [2] | Less effective than this compound for non-L. braziliensis species [1] [2] |
| Administration Route | Oral [3] [4] | Parenteral (Intramuscular/Intralesional) [1] [5] |
| Common Adverse Effects | Mild gastrointestinal symptoms [6] | Pain at injection site, systemic symptoms (e.g., fever, myalgia) [1] [6] |
| Incidence of Adverse Effects | Lower (approx. 20% in one study) [6] | Higher (approx. 35% in one study) [6] |
| Patient Satisfaction/ Acceptability | Higher [6] | Lower [6] |
| Proposed Mechanism of Action | - Disruption of intracellular Ca²⁺ homeostasis
The two drugs work through distinct biochemical pathways to kill Leishmania parasites.
This compound's mechanism is multifaceted, primarily disrupting key cellular functions in the parasite. The diagram below illustrates its two newly identified mechanisms related to calcium homeostasis.
Figure 1: Two newly identified mechanisms of action of this compound in *L. donovani, both related to the disruption of parasite Ca²⁺ homeostasis* [7]. The drug activates a plasma membrane calcium channel, causing a large influx of Ca²⁺, and also induces the rapid alkalinization of acidocalcisomes, which are key intracellular calcium storage organelles [7].
In addition to disrupting calcium balance, this compound also inhibits the mitochondrial cytochrome c oxidase, leading to mitochondrial dysfunction and an apoptosis-like cell death [7] [4].
The mechanism of Glucantime involves inducing oxidative stress that damages the parasite's DNA. The workflow below outlines this process based on in vivo studies.
Figure 2: Proposed genotoxic mechanism of Meglumine Antimoniate (Glucantime). The pentavalent antimony (SbV) is believed to be converted in vivo to the more active trivalent form (SbIII), which promotes oxidative stress, leading to DNA damage and parasite death [8].
This oxidative damage is not limited to the parasite; studies also indicate that Glucantime can cause oxidative DNA damage in mammalian cells, which may explain some of its toxic side effects [8].
For researchers aiming to validate or build upon these findings, here is a summary of the core methodologies used in the cited studies.
This protocol outlines the methodology of the 2019 systematic review and meta-analysis comparing the two drugs [1] [2].
This protocol describes the key methods used to investigate the DNA-damaging effects of Glucantime [8].
A 2025 study directly compared the in vitro potency of miltefosine and amphotericin B against clinical isolates of Leishmania major and Leishmania tropica using an intramacrophage assay system [1] [2] [3]. The data is summarized in the table below.
Table: In Vitro Drug Susceptibility of Clinical Leishmania Islates (2025 Study) [1] [3]
| Drug | EC₅₀ (Effective Concentration for 50% inhibition) | Experimental Model & Notes |
|---|---|---|
| This compound | Not explicitly listed in excerpts | Intramacrophage assay; activity was exceeded by Oleylphosphocholine (OlPC), a novel investigational compound [1]. |
| Amphotericin B | Not explicitly listed in excerpts | Intramacrophage assay; used as a standard anti-leishmanial drug control [1]. |
> Note on Data: While the 2025 study confirmed the activity of both drugs, it focused on comparing them to the new drug candidate OlPC. The exact EC₅₀ values for this compound and amphotericin B against the 70 clinical isolates were not fully detailed in the available excerpts.
Another study investigating a topical Amphotericin B gel reported its potency against various Leishmania species promastigotes [4].
Table: In Vitro Efficacy of an Investigational Topical Amphotericin B Gel [4]
| Leishmania Species | IC₅₀ for Promastigotes (AmB-gel) | IC₅₀ for Amastigotes (AmB-gel) |
|---|---|---|
| L. infantum, L. tropica, L. major, L. braziliensis | < 1 µg/mL | Tested for L. infantum and L. tropica: < 2 µg/mL |
Understanding how these drugs work and how parasites resist them is crucial for development and clinical use.
The diagrams below illustrate these pathways and the experimental workflow used to study them.
Diagram 1: Shared pathway of membrane disruption and oxidative stress leading to parasite death for both this compound and Amphotericin B [5] [6] [8].
For researchers looking to replicate or understand the data, here are the core methodologies from the cited studies.
Intracellular Amastigote Susceptibility Assay [1] [3] This protocol was used to generate the comparative susceptibility data for this compound, amphotericin B, and other drugs.
Diagram 2: Workflow for the intramacrophage amastigote drug susceptibility assay [1] [3].
Electron Paramagnetic Resonance (EPR) Spectroscopy [5] [6] This technique was used to elucidate the membrane-level mechanisms of action.
The table below summarizes the key toxicity concerns and mechanisms of action for miltefosine and pentavalent antimonials, which form the basis of their distinct clinical profiles [1] [2].
| Feature | This compound | Pentavalent Antimonials (e.g., Sodium Stibogluconate, Meglumine Antimoniate) |
|---|---|---|
| Primary Mechanism of Action | Disrupts parasite membrane integrity & phospholipid metabolism; inhibits cytochrome c oxidase; disrupts intracellular Ca²⁺ homeostasis [3] [2] [4]. | Prodrug reduced to active trivalent antimony (Sb(III)), which inhibits trypanothione reductase, disrupts thiol metabolism, and causes oxidative stress. Can also directly inhibit DNA topoisomerase I [1] [5]. |
| Common Toxicities | Gastrointestinal disturbances (nausea, vomiting, diarrhea), renal toxicity [2]. | Cardiotoxicity (QTc prolongation, arrhythmias), pancreatitis, arthralgias, myalgias, reversible peripheral neuropathy, hepatotoxicity [1] [2]. |
| Serious/Special Warnings | Teratogenicity: Contraindicated in pregnancy. Long half-life raises resistance concerns [6] [2]. | Severe Cardiotoxicity: Can be fatal. Pancreatitis: High risk in HIV co-infected patients [1] [2]. |
| Resistance Mechanisms | Downregulation of the this compound transporter (mt) gene, reducing drug uptake; upregulation of efflux transporters [3]. | Increased efflux of Sb(III)-thiol complexes (e.g., via ABC transporters like LABCG2); overexpression of thiol metabolism enzymes [1] [2]. |
The toxicity and efficacy data for these drugs are derived from standardized experimental models. The workflow for a typical intracellular amastigote drug susceptibility assay, a cornerstone of anti-leishmanial drug evaluation, is visualized below.
Summary of Key Experimental Protocols:
The distinct clinical toxicity profiles of these drugs are rooted in their fundamental mechanisms of action at the cellular and molecular levels. The following diagram illustrates the key pathways involved.
Key Insights from the Pathways:
For researchers and drug development professionals, the choice between these drugs in a clinical or preclinical context involves a critical trade-off:
Current research focuses on combination therapies and novel drug formulations (e.g., liposomal) to improve safety profiles, overcome resistance, and shorten treatment durations [1] [2].
The table below summarizes efficacy data for miltefosine against various Leishmania species from clinical and in vitro studies.
| Leishmania Species | Disease Form | Efficacy / Cure Rate | IC50/EC50 (µM) ^a | Study Type & Key Findings | Citation |
|---|---|---|---|---|---|
| L. braziliensis | Cutaneous (CL) | 75.6% - 76.6% | — | Randomized controlled trial in Brazil; superior to pentavalent antimony (44.4% cure rate). | [1] |
| L. panamensis | Cutaneous (CL) | Cured (species included in cohort) | — | NIH clinical cohort; FDA-approved for this species; showed good efficacy. | [2] |
| L. guyanensis | Cutaneous (CL) | Cured (species included in cohort) | — | NIH clinical cohort; FDA-approved for this species; showed good efficacy. | [2] |
| L. aethiopica | Cutaneous (CL) | Cured (species included in cohort) | — | NIH clinical cohort; case series showed cure with this compound treatment. | [2] |
| L. tropica | Cutaneous (CL) | Cured (species included in cohort) | 2.63 - 10.63 µM (range for multiple species) | NIH clinical cohort; in vitro data shows variable sensitivity. | [2] [3] |
| L. major | Cutaneous (CL) | Cured (case report) | 37.17 µM | NIH clinical cohort; a single case was cured. In vitro data suggests lower sensitivity. | [2] [3] |
| L. mexicana | Cutaneous (CL) | Cured (case report) | — | NIH clinical cohort; a single case was cured. | [2] |
| L. donovani | Visceral (VL) | >90% (in India) | 2.63 - 10.63 µM (range) | Clinical data from Indian subcontinent; high historical cure rates. In vitro susceptibility varies. | [4] [3] |
| L. infantum | Visceral (VL) | 42% (28-day), 68% (42-day) | 5.1 µM (cured), 12.8 µM (failure) | Phase II trial in Brazil; natural resistance suspected. IC50 correlates with clinical failure. | [4] |
| L. amazonensis | Cutaneous (CL) | — | 4- to 8-fold increase in resistant lines | In vitro study; demonstrated capacity to develop stable laboratory resistance. | [5] |
^a The Half Maximal Inhibitory/Effective Concentration (IC50/EC50) is a measure of a compound's potency. Lower values indicate greater drug effectiveness. Direct numerical comparisons between studies should be made with caution due to differing experimental conditions.
To critically assess the data, understanding the underlying methodologies is crucial. Here are common experimental protocols used in the cited studies.
Intracellular Amastigote Susceptibility Assays: This is the gold standard for evaluating anti-leishmanial drug efficacy as it tests the drug against the disease-causing form of the parasite inside its host cell. Macrophages (e.g., from mouse peritoneum or cell lines like THP-1) are infected with promastigotes, which transform into amastigotes. The infected macrophages are then exposed to a drug dilution series. After an incubation period (e.g., 72-96 hours), the percentage of infected macrophages or the number of amastigotes per macrophage is quantified microscopically or using reporter genes. Dose-response curves are fitted to calculate EC50 values [4] [6] [3].
In Vivo Animal Models: These studies evaluate drug efficacy in a live host. Common models include:
Clinical Trial Endpoints: In human trials, the primary endpoint for CL is typically definitive cure, defined as complete re-epithelialization of all lesions at a long-term follow-up (e.g., 6 months after treatment) without relapse [1]. For VL, cure is often assessed at the end of treatment and confirmed after a follow-up period (e.g., 6 months) by the absence of clinical signs and symptoms and negative parasitological confirmation [4].
This compound's anti-leishmanial activity is multifaceted, and understanding this helps explain efficacy variations and resistance emergence.
The diagram above illustrates this compound's primary mechanisms. The drug is taken up by the parasite via a specific This compound transporter (MT) [5]. Once inside, it integrates into membranes and disrupts lipid metabolism and membrane integrity, interferes with mitochondrial function, and inhibits key signaling pathways, ultimately leading to parasite death [6].
A major mechanism of resistance involves the downregulation of the MT gene, reducing drug uptake. This resistance can be stable and is reinforced by other adaptive metabolic changes, making it polygenic [5]. This explains the natural resistance observed in some L. infantum strains and the potential for treatment failure [4].
Versus Pentavalent Antimonials (e.g., Glucantime): this compound offers a more convenient oral administration compared to painful parenteral injections. A meta-analysis concluded that this compound seems more effective than glucantime, at least for species other than L. braziliensis [8]. For L. braziliensis in Brazil, this compound showed a significantly higher cure rate (75.6%) than antimony (44.4%) and led to a faster median healing time (60 days vs. 102 days) [1].
Versus Investigational Drug OlPC: Oleylphosphocholine (OlPC), a structural analog of this compound, shows promise. In vitro, OlPC exhibits potent activity, potentially exceeding this compound against clinical isolates of L. major and L. tropica [6]. In a mouse model of L. major CL, OlPC demonstrated excellent efficacy, inducing complete healing and higher parasite clearance than this compound [7]. This suggests a potential for improved future therapeutics.
| Regimen | Reported Definitive Cure Rate | Cost-Effectiveness Profile | Key Advantages & Limitations |
|---|
| Miltefosine [1] | Varies by region | Most cost-effective in areas with high antimonial resistance [1]. | Advantages: Oral administration [2]. Limitations: Teratogenicity risk, long half-life promotes resistance [1]. | | Antimonials (e.g., Sodium Stibogluconate) [1] | >94% (in low-resistance regions) | Most cost-effective in regions with >94% efficacy [1]. | Limitations: Parenteral administration, high toxicity, resistance is common [1] [2]. | | Liposomal Amphotericin B (AmBisome) [1] | High efficacy (e.g., 98.1% monotherapy) [3] | Least cost-effective due to high drug cost [1]. | Advantages: High efficacy, short course [1] [3]. Limitations: High cost, requires IV, cold chain [1] [2]. | | Combination Therapies | | | | | AmBisome + this compound [3] | 94.4% [3] | More cost-effective than AmBisome monotherapy; reduces drug pressure and resistance risk [1] [3]. | Advantages: Shorter course than this compound alone, high efficacy [3]. | | AmBisome + Paromomycin [3] | 99.4% [3] | Cost-effective; reduces duration and cost vs. monotherapies [3]. | Advantages: Excellent efficacy, non-inferior to AmBisome monotherapy [3]. | | This compound + Paromomycin [3] | 97.9% [3] | Cost-effective; all-oral, short-course regimen [3]. | Advantages: Avoids injections [3]. Limitations: More frequent adverse events [3]. |
The high U.S. price of this compound (approximately $48,000 per course) presents a significant barrier to access outside of endemic regions and assistance programs [4].
The data in the table is supported by robust clinical trials. Here is a summary of the methodologies from two pivotal studies that evaluated combination regimens.
Study 1: Safety and Efficacy of Short-Course Combinations in Bangladesh (2017) [3]
Study 2: A Phase II Trial for Post-Kala-Azar Dermal Leishmaniasis (PKDL) in India and Bangladesh (2024) [5]
Combination therapies are favored because they target the parasite through multiple mechanisms. The following diagram illustrates the synergistic action of a this compound and nifuratel combination, which has shown promise in pre-clinical research.
The table below summarizes the key structural features and experimental bioactivity data for several promising this compound analogs.
| Compound Name / Class | Key Structural Features | Tested Pathogen / Cell Line | Key Bioactivity Data (in vitro) | Selectivity Index (SI) / Cytotoxicity |
|---|---|---|---|---|
| TC387, TC388, TC437 [1] | Alkylphospholipids from cashew nutshell liquid; modification in the lipid alkyl chain [1] | Leishmania amazonensis promastigotes and intracellular amastigotes; J774.A1 macrophages [1] | EC~50~ (intracellular amastigotes): 10-16 µM (compared to 17 µM for this compound) [1] | SI: 43-163 (significantly higher than this compound's SI of 5); very low hemolytic potential [1] |
| Oleylphosphocholine (OlPC) [2] | Alkylphosphocholine with an oleyl (C18:1) chain; structurally related to this compound [2] | Clinical isolates of L. major and L. tropica (intramacrophage assay) [2] | Potent anti-leishmanial activity; exceeded that of this compound in the intramacrophage model [2] | Investigational compound; developed for an improved safety and pharmacokinetic profile [2] |
| Cyclopentane-Based (2a, 3b, 3d) [3] [4] | Conformationally restricted analogs using a cyclopentane ring; varied alkyl chain length (tridecyl to behenyl) [3] | Naegleria fowleri; glial C6 cells [3] | Relative potency: 3.49 to 6.03-fold higher than this compound [3] | SI: 3.49 to 7.53 (superior to this compound); IC~90~ for N. fowleri < CC~50~ for glial cells (compounds 2a, 3b) [3] |
To help you evaluate and potentially replicate these findings, here is a summary of the key methodologies used in the cited studies.
In Vitro Antileishmanial and Cytotoxicity Assays (for TC compounds & OlPC) [1] [2]:
Membrane Interaction Studies (for TC compounds) [1]:
Anti-Amoebic Activity and Cell Death Mechanism (for Cyclopentane-based analogs) [3]:
The biological activity of these analogs is linked to their effect on cell membranes and key organelles. The following diagram illustrates the primary mechanisms and signaling pathways involved.
The experimental data suggests several advantages of the new analogs over this compound:
The table below summarizes cure rates from ITT analyses across different forms of leishmaniasis.
| Disease Form | Comparator Drug | This compound ITT Cure Rate | Comparator ITT Cure Rate | Citation |
|---|---|---|---|---|
| Visceral Leishmaniasis (India) | Not Applicable (Single-arm trial) | 82% (971/1132 patients) | N/A | [1] |
| Cutaneous Leishmaniasis (Brazil, L. braziliensis) | Meglumine Antimoniate (Sbv) | 75% (45/60 patients) | 53.3% (16/30 patients) | [2] |
| Visceral Leishmaniasis (Ethiopia, with HIV co-infection) | Sodium Stibogluconate (SSG) | 60% (174/290 patients) | 65% (189/290 patients) | [3] |
The efficacy data presented above are derived from rigorous clinical trial methodologies. Here are the experimental details for the key studies cited.
Understanding the drug's performance requires insight into its mechanism and emerging resistance patterns.
The diagrams below summarize the key mechanistic pathways and clinical trial workflow.
Figure 1: this compound Uptake and Resistance Mechanism
Figure 2: Clinical Trial Workflow for this compound
The table below summarizes the key validation parameters and characteristics of two validated methods for quantifying this compound in different biological matrices.
| Parameter | Dried Blood Spot (DBS) Method [1] | Human Skin Tissue Method [2] |
|---|---|---|
| Analytical Technique | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) |
| Biological Matrix | Whole blood (on DBS cards) | Human skin tissue biopsies (4 mm) |
| Sample Preparation | Protein precipitation with methanol (sonication), no correction for Hematocrit (Ht) needed [1]. | Enzymatic digestion with collagenase A, protein precipitation, phenyl-bonded solid-phase extraction (SPE) [2]. |
| Linear Range | 10 - 2,000 ng/mL [1] | 4 - 1,000 ng/mL [2] |
| Accuracy (Intra-/Inter-assay) | Within ±11.2% [1] | Within ±15% (Within ±20% at the lower limit) [2] |
| Precision (Intra-/Inter-assay) | ≤7.0% (≤19.1% at LLOQ) [1] | ≤15% (≤20% at the lower limit) [2] |
| Key Stability Data | Stable for at least 162 days at 37°C [1] | Stable during homogenization (37°C, ~16 h) and for min. 10 days at -20°C post-homogenization [2] |
| Clinical Validation/Correlation | Strong correlation with plasma concentrations (median DBS/plasma ratio = 0.99, Pearson's r = 0.946) [1] | Successfully detected this compound in patient skin biopsies with Post-Kala-Azar Dermal Leishmaniasis (PKDL) [2] |
| Advantages | Minimally invasive; small blood volume; simple storage/shipment (room temperature); ideal for field PK studies & pediatrics [1]. | Provides crucial data on drug concentration at the disease target site (dermis) for cutaneous forms [2]. |
For laboratory replication, here is a detailed breakdown of the key experimental steps for each method.
This protocol is designed for a simple and logistically favorable sampling method, ideal for remote areas [1].
This protocol is developed to measure drug levels at the main site of infection for cutaneous leishmaniasis, which is critical for understanding local pharmacokinetics and efficacy [2].
The following diagrams outline the logical steps for each analytical method using DOT language.
This diagram visualizes the simple and field-friendly workflow for the Dried Blood Spot method.
This diagram illustrates the more complex workflow required to analyze this compound in skin tissue.
The choice between these methods should be guided by the specific research or clinical question.
Acute Toxic;Irritant;Health Hazard